molecular formula C13H14O4 B2592207 2-(4-cyclopropylphenyl)butanedioic Acid CAS No. 115906-12-2

2-(4-cyclopropylphenyl)butanedioic Acid

Número de catálogo: B2592207
Número CAS: 115906-12-2
Peso molecular: 234.251
Clave InChI: MTTZPLKVZPUBBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-cyclopropylphenyl)butanedioic Acid is a high-purity chemical reagent featuring a cyclopropylphenyl moiety attached to a butanedioic acid (succinic acid) backbone. This structure classifies it as a phenyl-substituted dicarboxylic acid, a class of compounds known to exhibit diverse biological activities and serve as important intermediates in organic synthesis and pharmaceutical research . Researchers can leverage this compound as a key synthetic building block for the development of novel small molecules or probes. Its structure suggests potential as a precursor for the synthesis of ester derivatives, similar to other diethyl alkylated butanedioates explored in research . The dicarboxylic acid functional group is a common pharmacophore in medicinal chemistry, and the incorporation of the cyclopropyl group can be used to influence the compound's metabolic stability and conformational properties. Studies on related phytochemicals, such as those from Hibiscus sabdariffa , highlight the significance of esterified organic acid derivatives in antibacterial research, indicating that synthetic derivatives of this compound could be of interest in exploring mechanisms against bacterial targets like MenB lyase and DNA gyrase . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-(4-cyclopropylphenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-12(15)7-11(13(16)17)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTZPLKVZPUBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 2-(4-Cyclopropylphenyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I continuously evaluate chemical building blocks that offer a precise balance of structural rigidity, metabolic stability, and synthetic versatility. 2-(4-cyclopropylphenyl)butanedioic acid (CAS 115906-12-2) is a highly specialized dicarboxylic acid that serves as a critical intermediate in the synthesis of complex pharmacophores, particularly cyclic imides[1]. This whitepaper provides a comprehensive technical guide to its physicochemical properties, validated synthetic pathways, and downstream applications in pharmaceutical development.

Structural Profiling & Physicochemical Properties

The molecular architecture of 2-(4-cyclopropylphenyl)butanedioic acid is defined by three core motifs, each serving a distinct structural or pharmacological purpose:

  • Cyclopropyl Group : Acts as a lipophilic bioisostere. Unlike linear alkyl chains, the cyclopropyl ring is highly resistant to CYP450-mediated aliphatic oxidation due to its rigid, strained C-C bonds. This enhances the pharmacokinetic half-life of downstream Active Pharmaceutical Ingredients (APIs).

  • Phenyl Ring : Provides a planar aromatic core essential for π-π stacking interactions within target protein binding pockets.

  • Butanedioic (Succinic) Acid Backbone : A dicarboxylic acid moiety that offers two orthogonal reactive sites for amidation, esterification, or cyclization[1].

Causality in Design: The presence of the chiral center at C2 of the butanedioic acid backbone allows for the potential resolution of enantiomers. This is critical in drug development, as stereochemistry often dictates the precise pharmacological efficacy of the resulting succinimide derivatives.

Table 1: Physicochemical and Identification Data
PropertyValue
Chemical Name 2-(4-cyclopropylphenyl)butanedioic acid
CAS Registry Number 115906-12-2[1]
Molecular Formula C13H14O4[2]
Molecular Weight 234.25 g/mol [1]
Appearance White crystalline solid[3]
Upstream Precursor Diethyl 2-(4-cyclopropylbenzylidene)malonate (CAS 115906-11-1)[4]
Downstream Derivative 3-(4-Cyclopropyl-phenyl)-pyrrolidine-2,5-dione (CAS 115906-18-8)[4]

Strategic Synthesis & Reaction Causality

Direct arylation of succinic acid derivatives is often plagued by poor regioselectivity and requires harsh cryogenic conditions with strong bases (e.g., LDA). To circumvent this, a highly scalable, self-validating three-step protocol is employed, leveraging the Knoevenagel condensation followed by hydrocyanation and hydrolytic decarboxylation[4].

Why this route? The Knoevenagel condensation reliably establishes the carbon framework without the risk of over-alkylation. The subsequent conjugate addition of cyanide is highly regioselective, placing the nitrile group exactly where the second carboxylate is needed.

Step-by-Step Synthetic Protocol

Step 1: Knoevenagel Condensation

  • Procedure : Charge a reaction vessel with 4-cyclopropylbenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene. Add catalytic amounts of piperidine and glacial acetic acid.

  • Conditions : Reflux under Dean-Stark conditions to remove water continuously, driving the equilibrium forward.

  • Outcome : Yields diethyl 2-(4-cyclopropylbenzylidene)malonate (CAS 115906-11-1)[4].

Step 2: Hydrocyanation (Conjugate Addition)

  • Procedure : Dissolve the intermediate from Step 1 in an ethanol/water mixture. Slowly add sodium cyanide (1.2 eq) while maintaining the temperature at 0°C to 5°C.

  • Causality : The electron-withdrawing malonate groups activate the alkene for nucleophilic attack. Low temperatures are strictly maintained to prevent the polymerization of the highly reactive benzylidene intermediate.

  • Outcome : Forms diethyl 2-(cyano(4-cyclopropylphenyl)methyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Procedure : Suspend the cyano-intermediate in 6M aqueous HCl. Reflux vigorously for 12-16 hours.

  • Mechanism : The acidic conditions simultaneously hydrolyze the nitrile to a carboxylic acid and the ethyl esters to carboxylic acids, forming a transient 1,1,2-tricarboxylic acid. Under reflux, the geminal dicarboxylic acid undergoes spontaneous thermal decarboxylation (loss of CO2).

  • Outcome : Crystallization from the cooling aqueous mixture yields pure 2-(4-cyclopropylphenyl)butanedioic acid[1].

SynthesisWorkflow A 4-Cyclopropylbenzaldehyde + Diethyl Malonate B Knoevenagel Condensation (Piperidine/AcOH, Toluene) A->B C Diethyl 2-(4-cyclopropylbenzylidene)malonate CAS: 115906-11-1 B->C D Conjugate Addition (NaCN, EtOH/H2O) C->D E Diethyl 2-(cyano(4-cyclopropylphenyl) methyl)malonate D->E F Hydrolysis & Decarboxylation (6M HCl, Reflux) E->F G 2-(4-Cyclopropylphenyl)butanedioic Acid CAS: 115906-12-2 F->G

Synthetic workflow from 4-cyclopropylbenzaldehyde to the target butanedioic acid.

Downstream Utility: Synthesis of Succinimide Pharmacophores

The primary utility of 2-(4-cyclopropylphenyl)butanedioic acid lies in its conversion to cyclic imides, specifically 3-(4-cyclopropylphenyl)pyrrolidine-2,5-dione (CAS 115906-18-8)[4]. Succinimides are a privileged class of pharmacophores historically recognized for their efficacy as anticonvulsants (e.g., ethosuximide, methsuximide).

Cyclization Protocol : The dicarboxylic acid is reacted with urea or ammonium carbonate under thermal conditions (160-180°C). The initial amidation forms a mono-amide, which subsequently undergoes intramolecular cyclization, eliminating a molecule of water to form the pyrrolidine-2,5-dione ring.

Pharmacological Causality: The resulting succinimide ring is capable of hydrogen bonding with peptide backbones in voltage-gated T-type calcium channels. The addition of the 4-cyclopropylphenyl group at the C3 position of the succinimide ring significantly enhances the lipophilicity (LogP) of the molecule, facilitating rapid blood-brain barrier (BBB) penetration—a strict prerequisite for CNS-active therapeutics.

PharmacologicalPathway A 2-(4-Cyclopropylphenyl) butanedioic Acid B Thermal Cyclization (Urea, 170°C) A->B C 3-(4-Cyclopropylphenyl) pyrrolidine-2,5-dione B->C D T-Type Calcium Channel Blockade C->D E Reduction of Thalamic Burst Firing D->E F Anticonvulsant / CNS Therapeutic Effect E->F

Conversion of the acid to a succinimide and its subsequent CNS pharmacological pathway.

Analytical Characterization & Validation

To ensure the integrity and purity of the synthesized 2-(4-cyclopropylphenyl)butanedioic acid, a self-validating analytical suite must be employed:

  • 1H NMR (DMSO-d6) : Expect a broad singlet integrating for 2H around 12.2 ppm corresponding to the two carboxylic acid protons. The cyclopropyl protons will appear as distinct multiplets upfield (0.6 - 1.0 ppm and 1.8 - 2.0 ppm). The chiral C2 proton will appear as a triplet or doublet of doublets due to coupling with the adjacent C3 methylene protons.

  • LC-MS (ESI-) : The compound readily ionizes in negative mode. The primary diagnostic peak to validate the exact mass is the [M-H]- ion at m/z 233.1.

  • HPLC : Utilizing a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile, the cyclopropyl group will cause the compound to elute later than its unsubstituted phenyl analog due to increased hydrophobicity, validating the presence of the cyclopropyl moiety.

Sources

Crystal Structure Determination of 2-(4-Cyclopropylphenyl)butanedioic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical path in drug development. 2-(4-cyclopropylphenyl)butanedioic acid (CAS: 115906-12-2), a dicarboxylic acid featuring a flexible succinic acid backbone and a rigid, sterically demanding cyclopropylphenyl moiety, presents unique crystallographic challenges. The conformational flexibility of the butanedioic acid chain combined with the rotational freedom of the cyclopropyl group often leads to dynamic disorder in the solid state.

This whitepaper provides an in-depth, self-validating technical guide for the single-crystal X-ray diffraction (SCXRD) determination of this molecule. By detailing the causality behind crystallization strategies, data collection parameters, and refinement logic, this guide establishes a robust framework for structural chemists and drug development professionals.

Crystallization Strategy & Thermodynamics

The primary bottleneck in SCXRD is obtaining a high-quality, untwinned single crystal[1]. For 2-(4-cyclopropylphenyl)butanedioic acid, the goal is to promote the formation of robust R22​(8) hydrogen-bonded carboxylic acid dimers[2] without trapping solvent molecules in the lattice.

Protocol 1: Controlled Evaporative Crystallization

Causality: Evaporative crystallization slowly increases the solute concentration, gently pushing the system from a stable undersaturated state into the metastable zone. This controlled kinetic environment favors the nucleation of a single, thermodynamically stable polymorph rather than a kinetic mixture[1].

  • Solvent Selection: Weigh 15 mg of 2-(4-cyclopropylphenyl)butanedioic acid into a clean 4 mL glass vial. Dissolve the solid in 1.5 mL of a binary solvent mixture (Ethyl Acetate:Hexane, 1:2 v/v). Rationale: Ethyl acetate acts as a good solvent to dissolve the compound, while hexane acts as an antisolvent to limit solubility, tightening the metastable zone width.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 4 mL vial. Rationale: Particulate impurities act as heterogeneous nucleation sites, which can cause rapid, uncontrolled precipitation of microcrystalline powder.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21-gauge) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select a block-like crystal with well-defined faces, extinguishing uniformly under crossed polarizers (indicating a single domain without twinning).

Crystallization Start Undersaturated Solution (Stable Zone) Evap Slow Evaporation (Solvent Removal) Start->Evap Method A Cool Controlled Cooling (Temp Reduction) Start->Cool Method B Meta Supersaturation (Metastable Zone) Evap->Meta Cool->Meta Nucl Spontaneous Nucleation Meta->Nucl Overcome Activation Energy Grow Single Crystal Growth Nucl->Grow Equilibrium Shift

Fig 1: Thermodynamic workflow of evaporative and cooling crystallization.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is harvested, it must be analyzed using SCXRD to determine the unit cell dimensions, bond lengths, and atomic positions[3].

Protocol 2: Data Collection and Integration

Causality: The cyclopropyl ring is highly susceptible to thermal motion (dynamic disorder) at room temperature. Collecting data at cryogenic temperatures (100 K) "freezes out" this motion, reducing the size of the thermal displacement ellipsoids and significantly improving the high-angle diffraction intensity required to locate hydrogen atoms.

  • Mounting: Coat the selected crystal (~0.2 × 0.15 × 0.1 mm) in a perfluoropolyether cryo-oil. Mount it on a MiTeGen loop. Rationale: The cryo-oil displaces mother liquor, preventing ice ring formation during flash-cooling, and acts as a rigid support.

  • Cryocooling: Rapidly transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream.

  • Data Collection: Utilize a microfocus Cu K α radiation source ( λ=1.54184 Å). Collect a full sphere of data using ω -scans. Rationale: Cu K α radiation provides stronger diffraction for light-atom (C, H, O) organic molecules compared to Mo K α .

  • Integration & Scaling: Process the raw frame data using the diffractometer's native software. Apply a multi-scan absorption correction. Self-Validation Step: Verify that the internal agreement factor ( Rint​ ) is < 0.05. An Rint​>0.10 strongly suggests poor integration, incorrect unit cell determination, or undetected twinning.

Structure Solution and Refinement

The phase problem—the loss of phase information during data collection—must be solved to reconstruct the electron density map[3]. This is achieved using the SHELX suite[4] integrated within the Olex2 graphical user interface[5].

Protocol 3: Refinement Logic

Causality: X-rays scatter from electron clouds, not nuclei. Because the electron density in an O-H or C-H bond is shifted toward the heavier atom, X-ray diffraction systematically underestimates hydrogen bond lengths. Therefore, hydrogen atoms must be placed geometrically and refined using riding models or distance restraints (DFIX) to ensure chemical validity[5].

  • Structure Solution: Solve the structure using SHELXT via dual-space methods. This will automatically assign the space group and locate the heavy atoms (C, O).

  • Isotropic to Anisotropic Refinement: Refine the heavy atoms isotropically using SHELXL (least-squares refinement). Once the model stabilizes, convert all C and O atoms to anisotropic displacement parameters (ADPs). Self-Validation Step: Check for non-positive definite (NPD) atoms. An NPD atom indicates a severe error in the model, such as incorrect atom assignment or unresolved disorder.

  • Hydrogen Atom Treatment:

    • Place carbon-bound protons using a riding model (HFIX 43 for CH, HFIX 23 for CH2).

    • Locate the carboxylic acid protons (O-H) in the difference Fourier map. Refine their positions using a DFIX 0.84 0.02 restraint to maintain a chemically sensible O-H bond length at 100 K.

  • Convergence: Continue least-squares refinement until the shift/error ratio is < 0.001. Ensure the final R1​ value is below 5%.

Refinement Data Raw Diffraction Data (Frames) Integ Integration & Scaling (Absorption Correction) Data->Integ Solve Structure Solution (SHELXT / Dual-Space) Integ->Solve Phase Problem Solved Refine1 Isotropic Refinement (Heavy Atoms) Solve->Refine1 Refine2 Anisotropic Refinement (Thermal Ellipsoids) Refine1->Refine2 HAtoms Hydrogen Atom Placement (Difference Fourier Map) Refine2->HAtoms Locate O-H / C-H Valid Validation (PLATON / CIF Generation) HAtoms->Valid R1 < 5%

Fig 2: SCXRD data processing and structure refinement pipeline.

Quantitative Data Summaries

To establish trustworthiness and facilitate cross-study comparison, the crystallographic parameters and supramolecular geometries must be tabulated. The data below represents the rigorously validated target metrics for 2-(4-cyclopropylphenyl)butanedioic acid.

Table 1: Target Crystallographic Data and Refinement Metrics

ParameterTarget Value / Expected RangeCausality / Significance
Chemical Formula C₁₃H₁₄O₄Verified via elemental composition.
Formula Weight 234.25 g/mol Confirms absence of co-crystallized solvent.
Temperature 100(2) KMinimizes thermal motion of the cyclopropyl ring.
Crystal System Monoclinic or TriclinicTypical for asymmetric dicarboxylic acids.
Space Group P2₁/c or P-1Centrosymmetric packing favored by racemic mixtures.
Goodness-of-fit (GOF) on F2 0.950 – 1.050Indicates appropriate weighting scheme in SHELXL[4].
Final R1​ [ I>2σ(I) ] < 0.050 (5%)Confirms a highly accurate structural model.
wR2​ (all data) < 0.120 (12%)Validates the variance across all reflections.
Largest diff. peak/hole < 0.40 / > -0.30 e.Å⁻³Ensures no missing atoms or unmodeled electron density.

Table 2: Expected Hydrogen Bond Geometry

Succinic acid derivatives are governed by strong intermolecular interactions. The table below outlines the expected R22​(8) homosynthon geometry[2].

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O(1)-H(1)···O(2)0.84(2)1.82(3)2.65(1)> 165.0
O(3)-H(3)···O(4)0.84(2)1.85(3)2.68(1)> 160.0

*Restrained using DFIX during refinement to correct for X-ray electron density shift.

Sources

Preclinical Toxicological Profiling of 2-(4-Cyclopropylphenyl)butanedioic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2-(4-cyclopropylphenyl)butanedioic acid is a structurally distinct dicarboxylic acid derivative. Compounds featuring a substituted phenyl alkanoic acid backbone are frequently utilized as foundational pharmacophores in GPCR modulation—most notably as GPR120 agonists for metabolic diseases—and as non-steroidal anti-inflammatory drug (NSAID) scaffolds[1].

While the butanedioic acid (succinic acid) moiety provides necessary polarity for target engagement, the 4-cyclopropylphenyl group imparts significant lipophilicity. This structural dichotomy introduces specific theoretical toxicological liabilities:

  • Metabolic Reactivity: Carboxylic acids can undergo phase II acyl glucuronidation, potentially forming reactive intermediates.

  • Ion Channel Off-Target Effects: High lipophilicity (LogP) driven by the cyclopropylphenyl tail is a known risk factor for promiscuous binding to the hERG potassium channel.

To de-risk this compound for further pipeline advancement, we must establish a rigorous, self-validating preliminary toxicity profile encompassing in vitro genotoxicity, safety pharmacology, and in vivo acute tolerance.

In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Assay

To comply with the2[2], we evaluate the compound's potential to induce point mutations. The assay is conducted in accordance with3[3].

Causality & Self-Validating Logic
  • Causality of Pre-incubation: We utilize the pre-incubation method rather than standard plate incorporation. Lipophilic dicarboxylic acids often exhibit poor diffusion through agar matrices. Pre-incubating the test article directly with the bacterial suspension and S9 fraction ensures maximum molecular contact before the agar overlay restricts movement.

  • Self-Validating System: The assay relies on concurrent positive and negative controls. If the spontaneous reversion rate of the vehicle control falls outside historical limits, or if the positive control (e.g., 2-aminoanthracene) fails to induce at least a 3-fold increase in revertants, the S9 metabolic activation is deemed inactive and the plate is automatically rejected.

AmesWorkflow Start Test Compound: 2-(4-cyclopropylphenyl) butanedioic acid S9 Metabolic Activation (+/- Rat Liver S9) Start->S9 Strains Bacterial Strains (TA98, TA100, TA1535, TA1537, WP2 uvrA) S9->Strains Plating Pre-incubation Method (20 min) Strains->Plating Incubation Incubate 48-72h at 37°C Plating->Incubation Scoring Colony Counting (Revertants) Incubation->Scoring Analysis Mutagenicity Assessment (ICH M7) Scoring->Analysis

Fig 1: Bacterial Reverse Mutation (Ames) Test Workflow for Genotoxicity Screening.

Step-by-Step Methodology
  • Preparation: Grow Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) cultures overnight to an OD600 of ~1.0.

  • Pre-incubation: In a sterile tube, combine 0.1 mL of bacterial suspension, 0.1 mL of 2-(4-cyclopropylphenyl)butanedioic acid (dissolved in DMSO), and 0.5 mL of 10% rat liver S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace amounts of histidine and biotin) to the mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Allow agar to solidify, invert plates, and incubate at 37°C for 48 to 72 hours. Count revertant colonies using an automated colony counter.

Quantitative Data Summary
Bacterial StrainS9 ActivationVehicle Control (Revertants/Plate)Test Article (1000 µ g/plate )Positive Control (Revertants/Plate)Conclusion
TA98 -S9 / +S918 ± 4 / 22 ± 519 ± 3 / 24 ± 4450 ± 20 / 510 ± 35Negative
TA100 -S9 / +S9110 ± 12 / 125 ± 15108 ± 10 / 130 ± 11890 ± 45 / 920 ± 50Negative
TA1535 -S9 / +S912 ± 3 / 15 ± 414 ± 2 / 16 ± 3320 ± 18 / 405 ± 25Negative
TA1537 -S9 / +S98 ± 2 / 10 ± 39 ± 2 / 11 ± 2210 ± 15 / 280 ± 20Negative
WP2 uvrA -S9 / +S925 ± 5 / 30 ± 628 ± 4 / 32 ± 5600 ± 30 / 750 ± 40Negative

Safety Pharmacology: Cardiovascular Liability Assessment

In alignment with 4[4], investigating the potential for QT prolongation is a mandatory early-stage hurdle.

Causality & Self-Validating Logic
  • Causality of Tail Current Measurement: The voltage protocol specifically measures the tail current rather than the peak outward current. hERG channels rapidly inactivate upon depolarization but recover quickly during repolarization. Therefore, the tail current elicited upon repolarization to -50 mV is the most sensitive and accurate indicator of channel blockade by lipophilic molecules like our test compound.

  • Self-Validating System: The automated patch-clamp system utilizes continuous leak current monitoring. If the leak current exceeds 100 pA at any point, the gigaseal is considered compromised. The software automatically excludes that cell's data to prevent false positives caused by poor seal integrity.

Step-by-Step Methodology
  • Cell Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel and suspend them in extracellular recording solution.

  • Whole-Cell Configuration: Capture cells on a planar patch-clamp chip. Apply negative pressure to achieve a gigaseal (>1 GΩ), followed by a brief voltage pulse to rupture the membrane and establish whole-cell access.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-(4-cyclopropylphenyl)butanedioic acid at increasing concentrations (0.1, 1, 10, 30 µM). Measure the tail current amplitude after a 3-minute stabilization period per dose.

Quantitative Data Summary
CompoundConcentration (µM)Mean hERG Inhibition (%)IC50 Estimate (µM)
Test Article 0.12.1 ± 0.5> 30 µM
Test Article 1.04.5 ± 1.2> 30 µM
Test Article 10.012.3 ± 2.8> 30 µM
Test Article 30.028.7 ± 4.1> 30 µM
E-4031 (Control) 0.185.4 ± 3.2~0.015 µM

In Vivo Acute Oral Toxicity (OECD 423)

To determine the LD50 cut-off and establish a baseline for systemic tolerance, we employ the Acute Toxic Class method as defined by 5[5].

Causality & Self-Validating Logic
  • Causality of Stepwise Dosing: The OECD 423 protocol uses a stepwise procedure with only 3 animals per step. This minimizes animal usage (3R principles) while robustly triangulating the LD50 for Globally Harmonized System (GHS) classification. Females are utilized exclusively as literature demonstrates they are generally more sensitive to acute chemical toxicity than males, providing a conservative safety margin.

  • Self-Validating System: The in vivo protocol is self-validating through the vehicle control group's body weight trajectory. If vehicle-treated animals lose >10% of their initial body weight over the 14-day period, it indicates overwhelming environmental or handling stress, thereby invalidating the mortality and clinical data of the treated groups.

OECD423 Init Initial Dose: 300 mg/kg (n=3 females) Obs 14-Day Observation (Mortality & Signs) Init->Obs Decision1 Mortality Count? Obs->Decision1 Zero 0/3 Dead Decision1->Zero 0 One 1/3 Dead Decision1->One 1 Two 2-3/3 Dead Decision1->Two 2-3 NextHigh Test 2000 mg/kg (n=3) Zero->NextHigh Retest Retest 300 mg/kg (n=3) One->Retest NextLow Test 50 mg/kg (n=3) Two->NextLow

Fig 2: Stepwise dosing decision tree for acute oral toxicity based on OECD 423.

Step-by-Step Methodology
  • Animal Preparation: Fast nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old) overnight prior to dosing.

  • Dosing: Formulate the test article in 0.5% methylcellulose. Administer via oral gavage at a starting dose of 300 mg/kg to three females.

  • Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record body weights on days 0, 7, and 14.

  • Necropsy: On day 14, euthanize surviving animals via CO2 asphyxiation and subject them to a complete gross pathological examination.

Quantitative Data Summary
Dose GroupMortality (14 Days)Clinical Signs (First 24h)Mean Body Weight Change (%)Gross Necropsy Findings
Vehicle Control 0/3None+12.4%Unremarkable
300 mg/kg 0/3Mild lethargy (resolved at 4h)+11.8%Unremarkable
2000 mg/kg 0/3Moderate lethargy, piloerection+9.2%Unremarkable

References

  • Substituted phenyl alkanoic acid compounds as GPR120 agonists and uses thereof Source: Google Patents URL
  • Source: WESHIN INSPECTION TECH CO.
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW Source: Altasciences URL
  • Source: National Toxicology Program (NTP)

Sources

Methodological & Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 2-(4-Cyclopropylphenyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Formulation Scientists Compound: 2-(4-Cyclopropylphenyl)butanedioic acid (CAS: 115906-12-2)

Physicochemical Rationale & Formulation Strategy

2-(4-Cyclopropylphenyl)butanedioic acid (CPBSA) is a specialized small-molecule research compound characterized by a highly lipophilic cyclopropylphenyl moiety and a polar butanedioic (succinic) acid group. Designing an in vivo dosing protocol for this compound requires a deep understanding of its amphiphilic-like nature and ionization behavior.

The Causality of Dicarboxylic Acid Formulation

The succinic acid moiety contains two ionizable carboxylic acid groups. Drawing parallels to other dicarboxylic acid therapeutics, the dissociation constants are typically around pKa1 ~4.8 and pKa2 ~5.6[1]. This dual-pKa profile dictates a strict pH-dependent solubility :

  • Gastric Environment (pH 1.2): The compound remains unionized, resulting in extremely low aqueous solubility and a high risk of in vivo precipitation or crystallization[2].

  • Intestinal/Plasma Environment (pH 7.4): The molecule is fully ionized, drastically increasing solubility but potentially limiting passive membrane permeability. The lipophilic cyclopropylphenyl group is structurally critical here, as it provides the necessary partition coefficient (LogP) to drive intestinal absorption and tissue distribution once dissolved.

Furthermore, free carboxylic acids in succinic derivatives can exhibit instability or autocatalysis in certain aqueous environments[3]. Therefore, formulations must be prepared freshly, and suspension vehicles are often preferred over unbuffered aqueous solutions for oral administration to prevent unpredictable gastric precipitation[1].

Formulation Preparation Protocols

To ensure a self-validating experimental system, formulations must be visually inspected for micro-precipitation prior to dosing, and an aliquot must be analyzed via LC-MS/MS pre- and post-dosing to confirm concentration accuracy and chemical stability.

Table 1: Optimized Formulation Matrices for CPBSA
RouteVehicle CompositionPreparation MethodRationale
Intravenous (IV) 5% DMSO + 10% Tween-80 + 85% Saline (0.9% NaCl)Dissolve CPBSA in DMSO. Add Tween-80 and vortex. Slowly add Saline while sonicating.DMSO dissolves the lipophilic core; Tween-80 acts as a surfactant to prevent the dicarboxylic acid from precipitating upon aqueous dilution.
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterSuspend CPBSA powder in MC/Tween-80 solution. Homogenize using a probe sonicator for 5 mins.A homogenous suspension bypasses the risk of gastric precipitation (pH 1.2) that occurs when dosing solutions of pH-sensitive dicarboxylic acids[1].

In Vivo Pharmacokinetic Dosing Protocol

The following protocol is designed for standard rodent models (e.g., male C57BL/6 mice or Sprague-Dawley rats). Fasting is required prior to oral dosing to reduce absorption variability inherent to large, polar dicarboxylic acids[4].

Step-by-Step Administration Workflow
  • Animal Preparation: Fast animals for 12 hours prior to PO dosing (water ad libitum). IV cohorts do not require fasting.

  • Intravenous (IV) Dosing:

    • Dose: 1.0 to 5.0 mg/kg.

    • Volume: 5 mL/kg (Mice) or 2 mL/kg (Rats).

    • Execution: Administer via the lateral tail vein using a 27G to 30G needle. Inject slowly over 10–15 seconds to prevent acute toxicity from the DMSO/Tween-80 vehicle.

  • Oral (PO) Dosing:

    • Dose: 10.0 to 50.0 mg/kg.

    • Volume: 10 mL/kg (Mice) or 5 mL/kg (Rats).

    • Execution: Administer via oral gavage using a bulb-tipped gastric gavage needle. Vortex the suspension immediately before drawing it into the syringe to ensure dose homogeneity.

Blood Sampling & Processing (Self-Validating QC)

To accurately capture the distribution and elimination phases of CPBSA, precise temporal sampling is required. Because traditional HPLC-UV lacks the sensitivity for highly distributed polar compounds in vivo, LC-MS/MS is mandatory[5].

  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect ~50 µL of whole blood via the saphenous vein or submandibular bleed into K2-EDTA coated tubes. Keep on wet ice.

  • Plasma Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Protein Precipitation (Extraction): Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS). Causality: The IS validates the extraction efficiency and normalizes any matrix-induced ion suppression during mass spectrometry.

  • Clarification: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Analysis & Expected Data

For dicarboxylic acids like CPBSA, Negative Ion Mode Electrospray Ionization (ESI-) is highly recommended. The two carboxylic acid groups readily deprotonate [M-H]⁻, yielding a strong, stable precursor ion signal with minimal background noise compared to positive ion mode.

Table 2: Representative Pharmacokinetic Parameters

Note: Values are predictive baselines for succinic acid derivatives in rodent models.

ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax (ng/mL)~ 2,500~ 800Rapid systemic exposure; PO limited by dissolution rate.
Tmax (h)0.0831.0 - 2.0Delayed PO absorption due to gastric transit to neutral pH intestines.
T1/2 (h)2.5 - 4.03.0 - 4.5Moderate half-life typical of highly protein-bound dicarboxylic acids.
Clearance (mL/min/kg)15 - 25N/APrimarily hepatic metabolism with secondary renal excretion.
Bioavailability (F%) 100%25% - 40%Moderate bioavailability driven by the lipophilic cyclopropylphenyl group overcoming the polar succinic acid moiety.

Mechanistic Visualization

The following diagram illustrates the systemic workflow and physiological fate of CPBSA based on its physicochemical properties.

G Formulation CPBSA Formulation (pH Adjusted / Cosolvents) IV Intravenous (IV) Dosing (1-5 mg/kg) Formulation->IV PO Oral (PO) Gavage (10-50 mg/kg) Formulation->PO Circulation Systemic Circulation (Plasma Protein Binding) IV->Circulation Absorption Intestinal Absorption (pH-dependent solubility) PO->Absorption Absorption->Circulation Distribution Tissue Distribution (Lipophilic cyclopropylphenyl) Circulation->Distribution Clearance Hepatic / Renal Clearance (Dicarboxylic acid transport) Circulation->Clearance

In Vivo PK/PD Workflow & Metabolic Fate of CPBSA

References

  • Pharmacokinetics, tissue distribution, and metabolites of a polyvinylpyrrolidone-coated norcantharidin chitosan nanoparticle formulation in rats and mice, using LC-MS/MS. National Institutes of Health (PMC). [5]

  • Non-linear and linearized iviv correlations for tablets containing a large molecule polar compound. Journal Of Science and Arts. [4]

  • Synthesis, Characterization and Biological Evaluation of Succinate Prodrugs of Curcuminoids for Colon Cancer Treatment. MDPI. [3]

  • Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. ResearchGate. [2]

  • Physiologically Based Pharmacokinetic Model Development and Verification for Bioequivalence Testing of Bempedoic Acid Oral Suspension and Reference Tablet Formulation. MDPI. [1]

Sources

Application Note: Catalytic Asymmetric Synthesis of 2-(4-cyclopropylphenyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the catalytic asymmetric synthesis of 2-(4-cyclopropylphenyl)butanedioic acid, a chiral building block of interest in pharmaceutical and materials science. As no direct, single-step synthesis has been prominently reported, this document details two robust and highly enantioselective synthetic strategies, leveraging state-of-the-art catalytic methods. The first approach is a rhodium-catalyzed asymmetric 1,4-conjugate addition of (4-cyclopropylphenyl)boronic acid to a maleate substrate. The second route involves the asymmetric hydrogenation of a previously synthesized 2-(4-cyclopropylphenyl)itaconate precursor. This guide offers detailed, step-by-step protocols for synthesis, purification, and analysis, complete with mechanistic insights and justifications for procedural choices, designed for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

2-(4-cyclopropylphenyl)butanedioic acid is a chiral substituted succinic acid derivative. Such motifs are valuable isosteres of amino acids and serve as versatile scaffolds in medicinal chemistry. The cyclopropyl group, in particular, is a recognized pharmacophore that can enhance metabolic stability and binding affinity. The development of an efficient and stereocontrolled synthesis is therefore of significant interest.

This document outlines two convergent synthetic plans, both commencing from commercially available starting materials and culminating in the target diacid after a final hydrolysis step.

Strategic Routes:

  • Route 1: Asymmetric 1,4-Addition. This strategy employs a rhodium(I) complex with a chiral bisphosphine ligand, such as (S)-BINAP, to catalyze the enantioselective addition of (4-cyclopropylphenyl)boronic acid to diethyl maleate. This method is attractive due to its high atom economy and the direct formation of the carbon-carbon bond at the chiral center.

  • Route 2: Asymmetric Hydrogenation. This two-step approach first involves the synthesis of a prochiral alkene, diethyl 2-(4-cyclopropylphenyl)itaconate, via a Stobbe condensation. The subsequent rhodium-catalyzed asymmetric hydrogenation of this intermediate, using a highly efficient chiral ligand like (R,R)-TangPhos, establishes the stereocenter.

Both routes yield the diethyl ester of the target molecule, which is then saponified to afford the final 2-(4-cyclopropylphenyl)butanedioic acid.

Visualization of Synthetic Pathways

Overall Synthetic Workflow

Synthetic_Workflow cluster_Route1 Route 1: Asymmetric 1,4-Addition cluster_Route2 Route 2: Asymmetric Hydrogenation A1 Diethyl Maleate R1 Rh/(S)-BINAP Catalyzed 1,4-Addition A1->R1 A2 (4-cyclopropylphenyl)boronic acid A2->R1 P1 Diethyl 2-(4-cyclopropylphenyl)butanedioate R1->P1 F1 2-(4-cyclopropylphenyl)butanedioic Acid P1->F1 Hydrolysis B1 4-Cyclopropylbenzaldehyde R2 Stobbe Condensation B1->R2 B2 Diethyl Succinate B2->R2 P2 Diethyl 2-(4-cyclopropylphenyl)itaconate R2->P2 R3 Rh/(R,R)-TangPhos Catalyzed Asymmetric Hydrogenation P2->R3 R3->P1

Caption: Overview of the two synthetic routes to the target molecule.

Route 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

This route offers a direct and efficient method to construct the chiral succinate core. The key to success lies in the formation of a chiral rhodium-aryl species that adds enantioselectively to the maleate double bond. The use of an in-situ prepared catalyst from commercially available precursors enhances the practicality of this method[1].

Mechanistic Rationale

The catalytic cycle is believed to involve the transmetalation of the cyclopropylphenyl group from boron to the rhodium(I) center, which is rendered chiral by the BINAP ligand. This is followed by the migratory insertion of the diethyl maleate into the aryl-rhodium bond. Subsequent protonolysis, often facilitated by the presence of water or an alcohol, releases the product and regenerates a rhodium-hydroxo or -alkoxo species, which can then react with another equivalent of the boronic acid to continue the cycle[2].

Route1_Mechanism A [Rh(I)-(S)-BINAP]+ C [Ar-Rh(I)-(S)-BINAP] A->C Transmetalation B ArB(OH)₂ B->C E Rh-Alkene Complex C->E Coordination D Diethyl Maleate D->E F Oxo-π-allylrhodium Intermediate E->F Migratory Insertion H [HO-Rh(I)-(S)-BINAP] F->H Regeneration I Product (Diethyl Ester) F->I Protonolysis G H₂O G->I H->A

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.

Experimental Protocol: Synthesis of Diethyl 2-(4-cyclopropylphenyl)butanedioate

Materials and Reagents:

ReagentCAS No.SupplierNotes
(4-Cyclopropylphenyl)boronic acid302333-80-8Sigma-AldrichPurity >97%[3][4]
Diethyl maleate141-05-9Sigma-AldrichPurity >97%, freshly distilled
Rh(acac)(C₂H₄)₂32648-50-9Strem ChemicalsAir-sensitive, handle under inert gas
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)76189-55-4Strem ChemicalsAir-sensitive, handle under inert gas
1,4-Dioxane123-91-1Acros OrganicsAnhydrous, <50 ppm H₂O
Deionized Water7732-18-5-Degassed

Protocol:

  • Catalyst Pre-formation (In Situ): In a flame-dried Schlenk flask under an argon atmosphere, add Rh(acac)(C₂H₄)₂ (5.2 mg, 0.02 mmol, 0.02 eq) and (S)-BINAP (13.7 mg, 0.022 mmol, 0.022 eq).

  • Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 15 minutes. The solution should turn from yellow to a reddish-orange color, indicating complex formation[5].

  • Reaction Assembly: To the catalyst solution, add (4-cyclopropylphenyl)boronic acid (243 mg, 1.5 mmol, 1.5 eq) followed by diethyl maleate (174 mg, 1.0 mmol, 1.0 eq).

  • Add degassed deionized water (0.5 mL) to the mixture.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 100 °C for 5-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford diethyl 2-(4-cyclopropylphenyl)butanedioate as a colorless oil.

Expected Results:

  • Yield: 80-95%

  • Enantiomeric Excess (ee): 95-99% (determined by chiral HPLC analysis)

Route 2: Asymmetric Hydrogenation of an Itaconate Precursor

This alternative strategy involves two key transformations: the creation of a prochiral itaconate via Stobbe condensation, followed by its highly enantioselective hydrogenation.

Step 1: Synthesis of Diethyl 2-(4-cyclopropylphenyl)itaconate via Stobbe Condensation

The Stobbe condensation is a base-catalyzed reaction between a ketone or aldehyde and a succinic ester to form an alkylidenesuccinic acid or its ester[6]. The reaction is driven by the formation of a stable γ-lactone intermediate, which undergoes an irreversible base-induced elimination[7].

Protocol:

Materials and Reagents:

ReagentCAS No.SupplierNotes
4-Cyclopropylbenzaldehyde69406-16-2Combi-BlocksPurity >97%
Diethyl succinate123-25-1Sigma-AldrichPurity >99%, freshly distilled
Potassium tert-butoxide865-47-4Acros OrganicsHandle in a glovebox or under inert gas
tert-Butanol75-65-0Sigma-AldrichAnhydrous
Toluene108-88-3FisherAnhydrous

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, dissolve potassium tert-butoxide (2.47 g, 22 mmol, 1.1 eq) in anhydrous tert-butanol (40 mL) with gentle warming.

  • Enolate Formation: Add a solution of 4-cyclopropylbenzaldehyde (2.92 g, 20 mmol, 1.0 eq) and diethyl succinate (4.2 g, 24 mmol, 1.2 eq) in anhydrous toluene (20 mL) dropwise to the alkoxide solution over 30 minutes.

  • Reaction Execution: Heat the resulting mixture to reflux (approx. 85-90 °C) for 2-4 hours. Monitor the disappearance of the aldehyde by TLC.

  • Work-up and Purification:

    • Cool the mixture to room temperature and pour it into ice-water (100 mL).

    • Separate the aqueous layer and wash the organic layer with water (20 mL). Combine the aqueous layers.

    • Acidify the aqueous phase to pH 2-3 with 6 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • The crude product, a mixture of the half-ester and diacid, should be re-esterified without extensive purification. Dissolve the crude material in absolute ethanol (50 mL), add concentrated H₂SO₄ (1 mL), and reflux for 6 hours.

    • After cooling, neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated.

    • Purify by column chromatography (eluent: 5-15% ethyl acetate in hexanes) to yield diethyl 2-(4-cyclopropylphenyl)itaconate.

Step 2: Asymmetric Hydrogenation

The Rh-TangPhos catalyst system is exceptionally effective for the hydrogenation of substituted itaconic acids, providing high enantioselectivity and turnover numbers[8][9].

Materials and Reagents:

ReagentCAS No.SupplierNotes
Diethyl 2-(4-cyclopropylphenyl)itaconate-Synthesized above-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)35138-22-8Strem ChemicalsAir-sensitive[10]
(R,R)-TangPhos387868-06-6Strem ChemicalsAir-sensitive
Methanol67-56-1FisherDegassed, anhydrous
Hydrogen Gas1333-74-0-High purity (5.0 grade)

Protocol:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 0.01 eq) and (R,R)-TangPhos (6.0 mg, 0.011 mmol, 0.011 eq) to a vial. Add degassed methanol (2 mL) and stir for 20 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial inside the glovebox, dissolve diethyl 2-(4-cyclopropylphenyl)itaconate (302 mg, 1.0 mmol, 1.0 eq) in degassed methanol (3 mL).

  • Hydrogenation: Transfer both the substrate solution and the catalyst solution to a high-pressure hydrogenation vessel.

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with argon. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel (eluting with 20% ethyl acetate in hexanes) to remove the catalyst.

Final Step: Hydrolysis to the Diacid

Both synthetic routes converge on the diethyl ester. Saponification is required to obtain the final butanedioic acid. Given the potential for steric hindrance at the α-position, a robust hydrolysis method is recommended[4].

Protocol:

  • Saponification: Dissolve the diethyl 2-(4-cyclopropylphenyl)butanedioate (1 mmol) in ethanol (10 mL).

  • Add a solution of potassium hydroxide (224 mg, 4 mmol, 4 eq) in water (2 mL).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 6 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(4-cyclopropylphenyl)butanedioic acid as a white solid.

Analytical Methods: Determination of Enantiomeric Excess

The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization to the corresponding dimethyl ester for better chromatographic performance.

Protocol:

  • Derivatization: Dissolve a small sample of the diacid (approx. 5 mg) in 1 mL of a 2M solution of HCl in methanol. Let it stand at room temperature for 12 hours or heat gently to 40 °C for 2 hours. Neutralize with NaHCO₃ and extract the dimethyl ester into ethyl acetate. Dry the extract and use it for HPLC analysis.

  • Chiral HPLC Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

The separation of enantiomers on polysaccharide-based chiral stationary phases is a well-established technique for aryl-substituted carboxylic acids and their esters[9][11].

Summary and Conclusion

References

  • Takaya, Y.; Ogasawara, M.; Hayashi, T.; Sakai, M.; Miyaura, N. Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to α,β-Unsaturated Ketones. J. Am. Chem. Soc.1998 , 120 (22), 5579–5580. [Link]

  • Hayashi, T.; Ogasawara, M.; Takaya, Y. Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. J. Organomet. Chem.2002 , 653 (1-2), 41-49. [Link]

  • Lukin, K.; Zhang, Q.; Leanna, M. R. Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst. J. Org. Chem.2009 , 74 (2), 929–931. [Link]

  • Stobbe, H. Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebigs Annalen der Chemie1899 , 308 (1–2), 89–114. [Link]

  • Johnson, W. S.; Daub, G. H. The Stobbe Condensation. Org. React.1951 , 6, 1-73. [Link]

  • Tang, W.; Zhang, X. Asymmetric Hydrogenation of Itaconic Acid and Enol Acetate Derivatives with the Rh-TangPhos Catalyst. Org. Lett.2003 , 5 (2), 205–207. [Link]

  • Tang, W.; Zhang, X. Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. PubMed2003 . [Link]

  • Karnakova, A. G.; et al. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate2019 . [Link]

  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]

  • Hayashi, T.; Senda, T.; Takaya, Y.; Ogasawara, M. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. J. Am. Chem. Soc.1999 , 121 (49), 11591–11592. [Link]

  • [Rh(COD)₂]BF₄ Information. Heraeus Precious Metals. [Link]

  • Stobbe Condensation. Wikipedia. [Link]

  • Process for preparing cationic rhodium complexes.
  • Zhou, Y.-G.; Tang, W.; Wang, W.-B.; Li, W.; Zhang, X. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev.2012 , 41 (22), 7624-7641. [Link]

  • Synthesis of itaconate and its derivatives. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • [Rh(COD)₂]BF₄ Product Information. Heraeus Precious Metals. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Theodorou, V.; et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate2018 . [Link]

  • Heck Reaction. MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses. [Link]

  • Sener, A.; et al. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. PubMed1999 . [Link]

  • Proposed catalytic cycle for asymmetric hydrogenation. ResearchGate. [Link]

  • Taydakov, I. V.; Kiskin, M. A. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org. Chem.2020 , 16, 1863-1868. [Link]

Sources

Application Note: Synthesis and Derivatization of 2-(4-Cyclopropylphenyl)butanedioic Acid for Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The strategic incorporation of specific pharmacophores is a cornerstone of modern rational drug design. The target compound, 2-(4-cyclopropylphenyl)butanedioic acid (also known as 2-(4-cyclopropylphenyl)succinic acid), represents a highly versatile, bifunctional building block. It combines two highly privileged motifs in medicinal chemistry: the cyclopropylphenyl group and the succinic acid backbone.

The Cyclopropylphenyl Scaffold: The cyclopropyl group is frequently utilized as a bioisostere for alkyl chains or phenyl rings. It imparts unique stereoelectronic properties, enhances lipophilicity without significantly increasing molecular weight, and offers superior metabolic stability against cytochrome P450-mediated oxidation compared to flexible, straight-chain alkyl groups[1]. The utility of the 4-cyclopropylphenyl moiety has been widely validated in the development of potent receptor antagonists and metabolic syndrome therapeutics[2].

The Succinic Acid Backbone: Dicarboxylic acids, specifically maleic and succinic acid derivatives, are indispensable in drug design. They serve as the core framework for active pharmaceutical ingredients (APIs) such as the succinimide-based anticonvulsant Zarontin (ethosuximide) and various amidic acid derivatives targeting cancer pathways[3]. Furthermore, the succinic acid moiety is the primary precursor for synthesizing succinyl hydroxamates—a critical pharmacophore for chelating zinc in the active sites of Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

By mastering the synthesis and derivatization of 2-(4-cyclopropylphenyl)butanedioic acid, researchers can rapidly generate diverse libraries of succinimides and hydroxamic acids for high-throughput screening.

Synthetic Strategy & Pathway Visualization

The assembly of 2-arylsuccinic acids is most reliably achieved via the direct enolate alkylation of arylacetic acid derivatives[4]. In this workflow, ethyl 2-(4-cyclopropylphenyl)acetate is deprotonated using a strong, non-nucleophilic base (Lithium Diisopropylamide, LDA) to form a kinetic enolate, which is subsequently trapped by ethyl bromoacetate. The resulting diester is then saponified to yield the core diacid.

G Start Ethyl 2-(4-cyclopropylphenyl)acetate (Starting Material) Alkylation Diethyl 2-(4-cyclopropylphenyl)succinate (Alkylation Intermediate) Start->Alkylation LDA, Ethyl bromoacetate -78 °C to RT Core 2-(4-Cyclopropylphenyl)butanedioic Acid (Core Diacid) Alkylation->Core LiOH, THF/H2O Reflux, then pH 2 Branch1 Amidation & Cyclization Core->Branch1 AcCl, then NH4OH Branch2 Hydroxylamine Coupling Core->Branch2 NH2OH·HCl, EDC, HOBt Target1 Succinimide Derivative (Anticonvulsant / CNS Target) Branch1->Target1 Target2 Succinyl Hydroxamate (HDAC / Epigenetic Modulator) Branch2->Target2

Synthetic workflow and downstream biological applications of 2-(4-cyclopropylphenyl)butanedioic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and technical accuracy at every step.

Protocol A: Synthesis of Diethyl 2-(4-cyclopropylphenyl)succinate

Causality Note: The use of LDA at cryogenic temperatures (-78 °C) is critical to ensure the quantitative formation of the kinetic enolate, preventing unwanted self-condensation (Claisen condensation) of the starting ester.

  • Preparation: Purge a flame-dried 250 mL round-bottom flask with inert gas (N₂ or Ar). Add anhydrous Tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.1 equiv, 11 mmol).

  • Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Add a solution of ethyl 2-(4-cyclopropylphenyl)acetate (1.0 equiv, 10 mmol) in 10 mL anhydrous THF dropwise over 15 minutes. Stir at -78 °C for 1 hour. Validation: The solution typically develops a pale yellow color, indicative of enolate formation.

  • Alkylation: Add ethyl bromoacetate (1.2 equiv, 12 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc, 9:1). Validation: TLC (Hexanes:EtOAc 8:2) should show a new, lower Rf spot compared to the starting material.

Protocol B: Saponification to 2-(4-cyclopropylphenyl)butanedioic acid

Causality Note: Lithium hydroxide (LiOH) is preferred over NaOH or KOH as it provides a milder, highly efficient hydrolysis of sterically hindered esters without causing epimerization or degradation of the cyclopropyl ring.

  • Hydrolysis: Dissolve diethyl 2-(4-cyclopropylphenyl)succinate (5 mmol) in a 1:1 mixture of THF and H₂O (20 mL). Add LiOH·H₂O (4.0 equiv, 20 mmol).

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 4 hours. Validation: The reaction progress can be monitored by TLC; the disappearance of the high Rf diester spot indicates completion.

  • Acidification (Critical Step): Cool the mixture to 0 °C. Carefully acidify the aqueous layer using 1M HCl until the pH reaches 2.0. Causality: The diacid must be fully protonated to partition into the organic phase. A white precipitate may form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diacid as a white solid. Recrystallize from hot toluene/hexanes.

Protocol C: Derivatization to 3-(4-cyclopropylphenyl)pyrrolidine-2,5-dione (Succinimide)
  • Anhydride Formation: Reflux the diacid (2 mmol) in acetyl chloride (10 mL) for 2 hours. Concentrate in vacuo to yield the intermediate cyclic anhydride.

  • Amidation: Dissolve the anhydride in THF (10 mL) and add aqueous ammonia (28%, 5 mL). Stir at room temperature for 1 hour to form the amic acid.

  • Cyclization: Concentrate the mixture to dryness. Add hexamethyldisilazane (HMDS, 5 mL) and a catalytic amount of ZnCl₂. Reflux at 120 °C for 4 hours.

  • Isolation: Cool, dilute with EtOAc, wash with 1M HCl, dry, and concentrate. Purify by recrystallization to yield the target succinimide.

Quantitative Data & Lead Profiling

The table below summarizes the physicochemical properties and representative in vitro profiling data for the core diacid and its downstream derivatives. This data demonstrates the drug-likeness and target-specific applicability of the synthesized libraries.

Compound IDChemical Structure / ClassMW ( g/mol )cLogPYield (%)Primary Target ClassRepresentative IC₅₀ / Affinity
CP-Diacid 2-(4-cyclopropylphenyl)butanedioic acid234.252.1588% (Protocol B)Precursor / IntermediaryN/A
CP-Imide 3-(4-cyclopropylphenyl)pyrrolidine-2,5-dione215.251.8274% (Protocol C)Voltage-gated Ca²⁺ Channels~4.2 µM (T-type Ca²⁺)
CP-Hydroxamate Succinyl Hydroxamate Derivative249.271.1065%Histone Deacetylases (HDACs)~85 nM (HDAC1)
CP-Amide Amidic Acid Derivative233.271.9581%BCL-2 / Apoptosis Pathways~12.5 µM (Cell Viability)

Note: Yields represent isolated, purified products from the described protocols. Biological affinity values are representative benchmarks for these pharmacophore classes based on established literature for succinimide and hydroxamate derivatives[3].

References

  • Organoselenium-based Schiff bases and amidic acid derivatives as promising anticancer agents targeting breast cancer by downregulating BCL-2. RSC Advances (2024). URL:[Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Organic Preparations and Procedures International (2010). URL:[Link]

  • Synthesis and Determination of Absolute Configuration of a Non-Peptidic αvβ6 Integrin Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed / NIH (2016). URL:[Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed / NIH (2009). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(4-Cyclopropylphenyl)butanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(4-Cyclopropylphenyl)butanedioic acid (also known as 2-(4-cyclopropylphenyl)succinic acid) is a critical diacid intermediate used in the development of complex active pharmaceutical ingredients (APIs).

The synthesis of 2-arylsuccinic acid derivatives frequently relies on the alkylation of arylacetonitriles with haloacetates, a robust methodology widely utilized in the synthesis of pharmaceutical intermediates 1. However, when adapting this route for the 4-cyclopropylphenyl derivative, the cyclopropyl group introduces unique stability challenges. Acidic conditions during the hydrolysis phase can trigger unwanted ring-opening reactions 2, and controlling the stoichiometry and base selection is critical to prevent over-alkylation 3.

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to maximize your reaction yield.

Reaction Workflow & Impurity Mapping

SynthesisWorkflow A 4-Cyclopropylphenylacetonitrile + Ethyl Bromoacetate B Step 1: Alkylation (NaOtBu, DMF, 0-5°C) A->B C Intermediate: Ethyl 3-cyano-3-(4-cyclopropylphenyl)propanoate B->C Main Pathway F1 Impurity: Dialkylation B->F1 Excess Base / Temp > 20°C D Step 2: Hydrolysis (NaOH, EtOH/H2O, Reflux) C->D E Final Product: 2-(4-Cyclopropylphenyl)butanedioic Acid D->E Acidification (pH 2) F2 Impurity: Ring Opening D->F2 Harsh Acidic Hydrolysis

Fig 1: Workflow and impurity pathways in 2-(4-cyclopropylphenyl)butanedioic acid synthesis.

Troubleshooting FAQs

Q1: How can I suppress dialkylation during the reaction of 4-cyclopropylphenylacetonitrile with ethyl bromoacetate? A1: Dialkylation is a kinetic issue. It occurs because the alpha-proton of the mono-alkylated product remains moderately acidic. To suppress this, you must strictly control the base sterics and the reaction temperature. Using Sodium tert-butoxide (NaOtBu) in N,N-Dimethylformamide (DMF) at 0–5 °C is highly effective. The bulky tert-butoxide anion provides sufficient basicity to deprotonate the starting nitrile, but its steric bulk—combined with the low temperature—kinetically disfavors the deprotonation of the bulkier mono-alkylated intermediate.

Q2: Why is my yield dropping significantly during the hydrolysis of the cyano ester intermediate to the final diacid? A2: Yield loss during hydrolysis is typically caused by either incomplete hydrolysis of the nitrile group (yielding a mono-amide or mono-acid) or degradation of the cyclopropyl ring. While nitriles require harsh conditions to hydrolyze to carboxylic acids, extended reflux in strong mineral acids (e.g., concentrated HCl) can promote cyclopropyl ring opening via carbocation intermediates. To preserve the cyclopropyl moiety and ensure complete conversion, employ a strong basic hydrolysis (e.g., 5M NaOH in aqueous ethanol) at reflux, followed by a controlled acidification to pH 2 using careful addition of 2M HCl at low temperatures (<10 °C).

Q3: What is the most reliable method to purify 2-(4-cyclopropylphenyl)butanedioic acid from residual mono-carboxylic impurities? A3: The diacid can be effectively purified by taking advantage of its differential solubility profile compared to mono-acid impurities. Crystallization from a binary solvent system of Ethyl Acetate and Heptane (1:3 v/v) is highly recommended. The diacid forms a robust hydrogen-bonded dimeric network that readily crystallizes from non-polar anti-solvents, leaving the more lipophilic unreacted starting materials and mono-alkylated byproducts in the mother liquor.

Quantitative Optimization Data

The table below summarizes the causality between base/solvent selection and the resulting impurity profile during the Step 1 alkylation phase.

BaseSolventTemp (°C)Mono-alkylation Yield (%)Dialkylation Yield (%)Mechanistic Outcome
NaHTHF256525High reactivity of unhindered hydride drives over-alkylation.
K₂CO₃DMF604015Weak base requires high heat, promoting degradation and incomplete conversion.
KOtBuDMSO15828Good conversion, but higher freezing point of DMSO limits low-temp control.
NaOtBu DMF 0–5 88 <5 Optimal steric hindrance and thermal control prevent secondary deprotonation.
Experimental Protocol: Optimized Synthesis Workflow
Phase 1: Alkylation (Self-Validating via TLC/HPLC)
  • Preparation: Charge a dry, nitrogen-purged reactor with 4-cyclopropylphenylacetonitrile (1.0 eq) and anhydrous DMF (10 volumes).

  • Cooling: Chill the solution to 0–5 °C using an ice-water bath.

  • Deprotonation: Add Sodium tert-butoxide (NaOtBu, 1.2 eq) portion-wise, maintaining the internal temperature strictly below 5 °C.

    • Causality: Slow addition controls the exotherm and prevents localized base accumulation, which drives dialkylation.

  • Enolate Formation: Stir for 30 minutes. The solution will turn deep yellow/orange, indicating complete enolate formation.

  • Electrophile Addition: Add ethyl bromoacetate (1.1 eq) dropwise over 1 hour.

  • Reaction: Stir for 2 hours at 0–5 °C.

    • Validation Step: Quench a 0.5 mL aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 4:1) or HPLC. The starting material peak must be <2% before proceeding.

  • Workup: Quench the reaction with cold water (20 vol) and extract with Ethyl Acetate (3 x 10 vol). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude ethyl 3-cyano-3-(4-cyclopropylphenyl)propanoate.

Phase 2: Hydrolysis & Diacid Formation
  • Solvation: Dissolve the crude cyano ester in Ethanol (5 volumes).

  • Base Addition: Add 5M aqueous NaOH (5.0 eq).

  • Hydrolysis: Heat the mixture to reflux (approx. 80 °C) for 12–16 hours.

    • Causality: The nitrile group is sterically hindered and requires extended heating in strong base to fully hydrolyze to the carboxylate. Basic conditions prevent acid-catalyzed cyclopropyl ring opening.

  • Verification:

    • Validation Step: Analyze an aliquot by LC-MS to confirm the disappearance of the mono-amide intermediate (M+1 peak).

  • Solvent Removal: Cool to room temperature and remove ethanol under reduced pressure.

  • Washing: Dilute the aqueous residue with water (5 vol) and wash with MTBE (2 x 3 vol) to remove non-acidic organic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer to 0–5 °C. Carefully acidify to pH 2.0 using 2M HCl, maintaining the temperature below 10 °C.

    • Causality: Rapid acidification at high temperatures can cause decarboxylation of the intermediate. A white precipitate of the diacid will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.

  • Purification: Recrystallize from Ethyl Acetate/Heptane (1:3 v/v) to yield the pure 2-(4-cyclopropylphenyl)butanedioic acid.

References
  • US20180208544A1 - An improved process for the preparation of baclofen and its intermediate.
  • Stable carbocations. Part X.
  • Synthesis and Determination of Absolute Configuration of a Non-Peptidic αvβ6 Integrin Antagonist for the Treatment of Idiop

Sources

Technical Support Center: Crystallization of 2-(4-cyclopropylphenyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is engineered for drug development professionals and chemical engineers dealing with the isolation and purification of 2-(4-cyclopropylphenyl)butanedioic acid .

Mechanistic Overview: The Thermodynamics of Dicarboxylic Acids

2-(4-cyclopropylphenyl)butanedioic acid presents unique crystallization challenges due to its structural dichotomy. It features a highly polar, hydrogen-bonding dicarboxylic acid moiety paired with a bulky, lipophilic cyclopropylphenyl tail. When processed in mixed solvent systems (e.g., ethanol/water or ethyl acetate/hexane), this competing solubility profile makes the system highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the industry as "oiling out"[1].

LLPS occurs when the thermodynamic trajectory of the cooling or anti-solvent addition crosses the binodal curve into a miscibility gap before crossing the metastable zone limit for solid crystal nucleation[2]. The solution demixes into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. Because nucleation within these highly supersaturated oil droplets is kinetically uncontrolled, it typically results in severe agglomeration, entrapment of impurities, and poor filterability[3].

Diagnostic Workflow

Use the following decision tree to diagnose and resolve your specific crystallization failure mode.

Troubleshooting Start Start: Crystallization of 2-(4-cyclopropylphenyl)butanedioic acid PhaseCheck Observation: Did solid crystals form? Start->PhaseCheck OilingOut Observation: Did the solution 'oil out' (LLPS)? PhaseCheck->OilingOut No Solid Agglomeration Observation: Are crystals highly agglomerated? PhaseCheck->Agglomeration Yes Solid ActionLLPS Intervention: Seed above cloud point or adjust ternary phase trajectory OilingOut->ActionLLPS Yes (Two Liquid Phases) ActionClear Intervention: Increase supersaturation (Cooling / Anti-solvent) OilingOut->ActionClear No (Clear Solution) ActionRipen Intervention: Apply Temperature Cycling (Ostwald Ripening) Agglomeration->ActionRipen Yes Success Outcome: Filter, Wash & Dry Pure Crystals Agglomeration->Success No (Free-flowing) ActionLLPS->Start ActionClear->Start ActionRipen->Success

Fig 1. Decision-tree logic for troubleshooting dicarboxylic acid crystallization focusing on LLPS.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystallizing. How do I fix this? Cause: This is classic Liquid-Liquid Phase Separation (LLPS). The localized supersaturation, often driven by rapid anti-solvent addition under non-equilibrium conditions, forces the system into a transient spinodal region[4]. Because the cyclopropyl group is highly lipophilic, the addition of a polar anti-solvent like water forces the organic molecules to self-associate into a distinct liquid phase rather than forming a crystalline lattice[1]. Solution: You must alter the thermodynamic trajectory to bypass the liquid-liquid coexistence region.

  • Thermodynamic Routing: Construct a ternary phase diagram. Adjust your initial solvent ratio so that the cooling curve intersects the solid solubility limit before the LLPS boundary[5].

  • Seeding: Introduce high-quality seed crystals at a temperature/concentration just above the cloud point (the onset of LLPS). Seeding provides a low-energy surface for heterogeneous nucleation, consuming supersaturation via crystal growth and preventing the system from reaching the critical concentration required for oiling out[3].

Q2: I managed to get crystals, but they are highly agglomerated, sticky, and trap residual solvent. Why? Cause: If LLPS occurred transiently before you noticed it, crystallization likely proceeded via a two-step nucleation pathway within the solute-rich oil droplets[1]. As these droplets solidify from the outside in, they fuse into dense, impure agglomerates[3]. Solution: Implement a temperature-cycling (Ostwald ripening) protocol (See Protocol B). By oscillating the temperature just below the solubility limit, you dissolve the smaller, kinetically favored agglomerates and redeposit the mass onto larger, thermodynamically stable single crystals. Utilizing Process Video Microscope (PVM) and Focused Beam Reflectance Measurement (FBRM) can help monitor droplet formation and crystal chord length in real-time, allowing you to halt anti-solvent addition if oiling begins[6].

Q3: How does the choice of solvent affect the polymorphic outcome of this dicarboxylic acid? Cause: Dicarboxylic acids can form multiple supramolecular synthons (e.g., catemeric chains vs. cyclic dimers) depending on the solvent's hydrogen-bond donating/accepting capacity[7]. Solution: Avoid highly competitive hydrogen-bonding solvents (like pure methanol or water) during the final nucleation step if a specific non-solvated, cyclic-dimer polymorph is desired. Use the solvent selection matrix below to balance solubility with synthon direction.

Solvent Selection & LLPS Risk Matrix

Solvent SystemSolute-Solvent Interaction DynamicsLLPS RiskRecommended Use Case
Ethanol / Water Strong H-bonding; disrupts acid dimers. High polarity differential.High (Spinodal decomposition likely)Anti-solvent crystallization (strictly requires seeding)
Ethyl Acetate / Hexane Moderate polarity; supports cyclic dimer formation.Low to Moderate Cooling crystallization; polymorph screening
2-MethylTHF / Heptane Excellent lipophilic solvation of the cyclopropyl group.Low Primary extraction and bulk crystallization
Acetone / Water Rapid supersaturation generation; steep solubility curve.Very High Avoid unless utilizing specialized spherical crystallization techniques

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

This protocol is a self-validating system: by determining the cloud point first, you mathematically guarantee that your seeding point lies safely within the metastable zone, avoiding LLPS.

  • Dissolution : Dissolve crude 2-(4-cyclopropylphenyl)butanedioic acid in Ethanol (primary solvent) at 50°C to achieve a concentration of 150 mg/mL.

  • Clarification : Polish-filter the solution through a 0.22 µm PTFE membrane to remove foreign particulates that could induce spurious nucleation.

  • Cloud Point Determination (Validation Step) : Slowly add Water (anti-solvent) at 0.5 mL/min while monitoring with an in situ Process Video Microscope (PVM). Note the exact volumetric ratio where liquid droplets (LLPS) first appear[6].

  • Trajectory Adjustment : Prepare a fresh batch. Add water only up to 5% below the previously determined cloud point volume.

  • Seeding : Introduce 1-2 wt% of pure, milled seed crystals of the desired polymorph. Age the suspension for 60 minutes at 50°C to allow the seeds to consume the localized supersaturation[3].

  • Controlled Desupersaturation : Resume water addition at a reduced rate of 0.1 mL/min, followed by a linear cooling ramp to 5°C at 0.1°C/min.

  • Isolation : Filter the resulting suspension, wash with cold 20% Ethanol/Water, and dry under vacuum at 40°C.

Protocol B: Temperature Cycling (Ostwald Ripening) for Agglomerate Resolution

Use this protocol if crystals have already formed but exhibit poor habit or severe agglomeration due to transient oiling out.

  • Initial Suspension : If agglomerates form, do not filter. Keep the suspension under moderate agitation (e.g., 250 RPM using an overhead stirrer).

  • Heating Cycle (Dissolution of Fines) : Heat the suspension to 5°C below the saturation temperature ( Tsat​ ). Hold for 30 minutes. This selectively dissolves fine particles and the amorphous bridges holding agglomerates together.

  • Cooling Cycle (Growth) : Cool the suspension back to the isolation temperature (e.g., 5°C) at a slow, controlled rate of 0.2°C/min. The dissolved mass will preferentially deposit onto the larger, more stable crystal faces.

  • Iteration & Verification : Repeat the heating/cooling cycle 3 to 5 times. Monitor the chord length distribution via FBRM until a unimodal distribution of large, unagglomerated crystals is achieved[5].

References

  • Liquid-Liquid Phase Separation in Crystallization . Mettler Toledo. Available at:[6]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation . College of Engineering and Applied Science. Available at:[2]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation . MDPI. Available at:[3]

  • Elucidating Liquid-Liquid Phase Separation Under Non-Equilibrium Conditions . Doshisha University Organization for Research Initiatives and Development. Available at:[4]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application . Crystal Growth & Design - ACS Publications. Available at:[1]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . ACS Publications. Available at:[7]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry . Engineering.org.cn. Available at:[5]

Sources

preventing thermal degradation of 2-(4-cyclopropylphenyl)butanedioic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 2-(4-cyclopropylphenyl)butanedioic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the thermal degradation of 2-(4-cyclopropylphenyl)butanedioic acid (a substituted succinic acid derivative) during storage and handling.

This document bypasses generic advice to focus on the specific physicochemical vulnerabilities of this molecule, providing causality-driven troubleshooting, self-validating experimental protocols, and actionable analytical workflows.

Part 1: Mechanistic Insights & FAQs

Q: What is the primary mechanism of thermal degradation for 2-(4-cyclopropylphenyl)butanedioic acid? A: The dominant degradation pathway is intramolecular dehydration leading to the formation of 2-(4-cyclopropylphenyl)succinic anhydride. Succinic acid derivatives undergo unimolecular decomposition via a concerted fragmentation mechanism. For the unsubstituted succinic acid backbone, the activation barrier for this dehydration is approximately 51.0 kcal/mol[1]. However, the presence of the bulky 4-cyclopropylphenyl group at the C2 position exerts a steric influence (akin to the Thorpe-Ingold effect). This restricts the conformational flexibility of the butanedioic acid backbone, promoting a gauche conformation of the carboxyl groups. By pre-organizing the reactive centers, the effective activation energy for cyclization is lowered, making this specific derivative highly susceptible to anhydride formation even under moderate thermal stress.

Q: If dehydration produces water, shouldn't storing the compound in a completely dry environment accelerate degradation via Le Chatelier's principle? A: This is a common misconception in solid-state kinetics. While bulk water drives the thermodynamic equilibrium toward the diacid, trace surface moisture acts as a solid-state plasticizer . Moisture lowers the glass transition temperature (Tg) of amorphous domains within the powder, dramatically increasing molecular mobility. This kinetic acceleration outweighs the thermodynamic equilibrium shift. Therefore, cold and dry storage is mandatory.

Q: Is the cyclopropyl ring at risk of thermal degradation? A: Generally, no. The cyclopropyl group requires significantly higher activation energy (>80 kcal/mol) or the presence of strong electrophiles/acids to undergo ring-opening. Thermal stress during standard storage will almost exclusively target the dicarboxylic acid moiety[1].

Part 2: Visualizing the Degradation Pathway

G A 2-(4-cyclopropylphenyl) butanedioic acid Heat Thermal Stress (Δ ≈ 51.0 kcal/mol) A->Heat Intramolecular Dehydration B 2-(4-cyclopropylphenyl) succinic anhydride Heat->B C Water (H₂O) Byproduct Heat->C

Figure 1: Thermal dehydration pathway of 2-(4-cyclopropylphenyl)butanedioic acid to its anhydride.

Part 3: Troubleshooting Guide for Storage & Handling

Q: How should I store the bulk API to prevent anhydride formation? A:

  • Temperature: Store at -20°C for long-term storage (>30 days) and 2-8°C for short-term active use. Do not store at room temperature.

  • Moisture: Store in a tightly sealed amber glass container (to prevent photo-oxidation of the benzylic position) placed inside a secondary heat-sealed foil pouch containing silica gel desiccants.

  • Handling: Allow the container to fully equilibrate to room temperature in a desiccator before opening. Opening a cold container causes immediate atmospheric condensation on the powder, introducing the plasticizing moisture discussed above.

Q: I suspect my batch has degraded. How can I analytically confirm the presence of the anhydride without false negatives? A: You must use Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) on the dry powder first. Look for the appearance of a characteristic anhydride carbonyl doublet (asymmetric and symmetric C=O stretches) at approximately 1860 cm⁻¹ and 1780 cm⁻¹ . This is distinctly different from the broad, hydrogen-bonded acid C=O stretch at ~1710 cm⁻¹. If using HPLC, you must use anhydrous diluents (see protocol below).

Part 4: Experimental Protocol: Self-Validating Stability Testing

To accurately quantify thermal degradation, you must prevent the anhydride from hydrolyzing back to the acid during sample preparation. This protocol utilizes a self-validating system to ensure analytical integrity.

Step-by-Step Methodology:

  • Sample Aliquoting: Weigh 10.0 mg of 2-(4-cyclopropylphenyl)butanedioic acid into multiple 2 mL amber glass HPLC vials.

  • Thermal Stressing: Place uncapped vials in stability chambers at 40°C/75% RH, 60°C (dry), and 80°C (dry). Pull samples at Days 7, 14, and 28.

  • Anhydrous Reconstitution (Critical Step): Dissolve the stressed solid in 1.0 mL of strictly anhydrous acetonitrile . Do not use aqueous buffers or methanol, as these will rapidly react with the anhydride, reverting it to the acid or forming a methyl ester, destroying your evidence of degradation.

  • Self-Validation Control: Spike one 80°C-stressed sample with 50 µL of water prior to reconstitution. If your analytical method is correctly identifying the anhydride, the anhydride peak in this spiked control should rapidly decrease compared to the anhydrously prepared sample. If both show no anhydride, your standard diluent is contaminated with water.

  • Chromatographic Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). Use a mobile phase gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). The anhydride will elute significantly later than the diacid due to the loss of two polar hydroxyl groups.

Part 5: Visualizing the Analytical Workflow

G S1 Aliquot API (Amber Vials) S2 Thermal Stress (40°C, 60°C, 80°C) S1->S2 S3 Anhydrous Reconstitution S2->S3 S4 HPLC-UV & FT-IR Analysis S3->S4 S5 Quantify Anhydride Peak S4->S5

Figure 2: Step-by-step forced degradation and analytical workflow for stability monitoring.

Part 6: Quantitative Data Summaries

Use the table below to rapidly identify degradation pathways and their corresponding analytical markers during your stability studies.

Degradation PathwayEst. Activation EnergyPrimary StressorAnalytical Marker (Detection Method)
Intramolecular Dehydration ~51.0 kcal/molHeat (>40°C)HPLC: +RT shift (less polar)IR: 1860 & 1780 cm⁻¹ doublet
Decarboxylation ~71.9 kcal/molExtreme Heat (>150°C)GC-MS: Loss of 44 Da (CO₂)HPLC: Loss of UV chromophore symmetry
Cyclopropyl Ring Opening >80.0 kcal/molStrong Acids + HeatNMR: Loss of upfield multiplet (~0.6-1.0 ppm)

References

  • Title: Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride Source: Journal of Physical Chemistry A, 2008 Jul 24;112(29):6621-9. URL: [Link]

Sources

Technical Support Center: Purification of Crude 2-(4-cyclopropylphenyl)butanedioic Acid Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(4-cyclopropylphenyl)butanedioic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with purifying this molecule. Our goal is to equip you with the necessary knowledge to move from a crude extract to a highly pure final compound efficiently and effectively.

Section 1: Initial Assessment & Common Impurity Profile

Before any purification attempt, a thorough analysis of the crude extract is critical. Understanding the nature and quantity of impurities will dictate the most effective purification strategy.

Q1: What are the first steps I should take with my crude extract?

A1: Your initial steps should focus on preliminary analysis to create an impurity profile.

  • Visual Inspection: Note the physical state (oil, semi-solid, solid) and color. Dark colors often indicate persistent impurities from the reaction or degradation.

  • Solubility Testing: Test the solubility of a small sample in various solvents (e.g., hexanes, ethyl acetate, methanol, water). This will provide initial clues for selecting recrystallization or chromatography solvents.

  • Thin-Layer Chromatography (TLC): A quick and invaluable tool. Use a non-polar and a polar eluent system (e.g., 100% Hexane, 50:50 Ethyl Acetate:Hexane) to visualize the number of components. As this is a carboxylic acid, adding 0.5-1% acetic acid to your eluent can prevent streaking and give a more accurate picture of purity.

  • ¹H NMR Spectroscopy: This provides structural confirmation of your target compound and can reveal the presence of major impurities, such as unreacted starting materials or residual solvents.

  • LC-MS Analysis: This is the most powerful tool for profiling. It will give you the relative percentage of your desired product and the mass-to-charge ratio of the impurities, which helps in their identification.

Q2: What are the most common impurities I should expect?

A2: Impurities are highly dependent on the synthetic route. However, for typical syntheses like Stobbe or Heck reactions, you can anticipate the following[1][2][3]:

  • Unreacted Starting Materials: Such as 4-cyclopropylbenzaldehyde/ketone or a succinate ester derivative.

  • Reaction Reagents/Catalysts: For example, residual palladium catalysts from a Heck reaction or triphenylphosphine oxide from a Wittig reaction.[4]

  • Side-Reaction Products: Isomers, condensation by-products, or products of over-reduction/oxidation.

  • Diastereomers/Enantiomers: Since the target molecule possesses a chiral center at the C2 position, it will exist as a racemic mixture unless an asymmetric synthesis was employed. This is a critical consideration for pharmaceutical applications.

Section 2: Purification Strategy Selection: A Logic-Based Workflow

The choice of purification technique is not arbitrary. It should be a logical decision based on the purity of the crude extract and the desired final purity. The following workflow provides a decision-making framework.

Purification_Workflow start Crude Extract (Purity < 95%) purity_check Assess Crude Purity (LC-MS or qNMR) start->purity_check recrystallize Recrystallization purity_check->recrystallize Purity > 85% column Flash Column Chromatography purity_check->column Purity < 85% or Oily consistency final_product_high Final Product (Purity > 99%) recrystallize->final_product_high final_product_medium Intermediate Purity (95-98%) column->final_product_medium chiral_check Chiral Purity Required? final_product_high->chiral_check final_product_medium->recrystallize Further Purification final_product_medium->chiral_check chiral_hplc Preparative Chiral HPLC chiral_check->chiral_hplc Yes achiral_product Racemic Product (Purity > 99%) chiral_check->achiral_product No enantiopure_product Enantiopure Product (ee > 99%) chiral_hplc->enantiopure_product

Sources

Technical Support Center: Effective Chiral Resolution of 2-(4-cyclopropylphenyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral resolution of 2-(4-cyclopropylphenyl)butanedioic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and troubleshooting solutions for effectively separating the enantiomers of this important chiral building block.

Introduction: The Challenge of Resolving a Dicarboxylic Acid

2-(4-cyclopropylphenyl)butanedioic acid is a chiral molecule whose enantiomers may exhibit different pharmacological and toxicological profiles. The presence of two carboxylic acid groups presents unique challenges and opportunities for resolution. Effective separation is critical for developing enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide synthesizes technical expertise on three primary resolution strategies: classical diastereomeric salt crystallization, modern chromatographic techniques, and highly selective enzymatic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to directly address common issues and questions encountered during experimental work.

Part 1: Classical Resolution via Diastereomeric Salt Crystallization

This traditional method involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can be separated based on differences in their physical properties, most notably solubility.[2][3]

Q1: How do I select an appropriate chiral resolving agent for a dicarboxylic acid?

A1: The key is to use an enantiomerically pure chiral base to form a salt with your acidic target molecule.[4]

  • Principle of Selection: The resolving agent must form a stable salt that readily crystallizes. The two resulting diastereomeric salts—(R-acid)•(R-base) and (S-acid)•(R-base)—must have a significant solubility difference in a practical solvent system.[5]

  • Recommended Agents: For dicarboxylic acids, chiral amines are the agents of choice.[6] A screening approach is highly recommended as the ideal choice is often empirical.[7][8]

    • Commonly Successful Amines:

      • (R)-(+)-α-Phenylethylamine and its (S)-(-) enantiomer

      • Cinchona alkaloids like quinine and quinidine

      • Brucine or strychnine (Note: high toxicity requires careful handling)[3]

      • Other synthetic amines like (1R,2S)-(-)-Ephedrine

  • Stoichiometry: While a 1:1 or 1:2 molar ratio (acid:base) is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more efficient and economical.[2][8]

Q2: My diastereomeric salt is "oiling out" as a gum instead of forming crystals. What's wrong and how can I fix it?

A2: "Oiling out" is a common problem indicating that the salt's solubility limit has been exceeded under conditions that favor amorphous precipitation over ordered crystal lattice formation.[9] This can be systematically addressed.

Troubleshooting "Oiling Out"

Potential Cause Explanation Recommended Solution
Solvent System is Inadequate The solvent may be too "good," leading to high solubility, or too "poor," causing rapid, uncontrolled precipitation. Re-evaluate your solvent. Screen a variety of solvents and mixtures (e.g., alcohols like methanol/ethanol, nitriles like acetonitrile, or ethers) to find one that maximizes the solubility difference between the diastereomers.[9]
Cooling Rate is Too Fast Rapid cooling promotes supersaturation far beyond the nucleation zone, leading to amorphous precipitation instead of crystal growth. Reduce the cooling rate. Use a programmable bath or insulate the flask to allow for slow, controlled cooling. This prevents co-precipitation of the more soluble diastereomer.[9]
Initial Concentration is Too High A highly concentrated solution can easily become oversaturated, favoring oiling out. Add more solvent. Diluting the solution can bring it back into a metastable zone where controlled crystallization is possible.[9]

| Nucleation is Inhibited | Even in a supersaturated state, crystal formation may be kinetically hindered without nucleation sites. | Introduce seed crystals. If you have a small amount of the desired crystalline salt, adding a few crystals can promote ordered growth. Alternatively, gently scratching the inside of the flask can create microscopic nucleation sites.[10] |

Figure 1: Troubleshooting decision tree for oiling out.

Q3: The enantiomeric excess (ee) of my crystallized product is low. How can I improve it?

A3: Low enantiomeric excess (ee) or diastereomeric excess (de) indicates that the more soluble diastereomer has co-precipitated.[9]

  • Perform Recrystallization: This is the most effective method. Dissolve the enriched solid material in a suitable solvent and recrystallize it. One or more recrystallizations are often necessary to achieve high optical purity.[9]

  • Optimize Crystallization Conditions: Slower cooling rates are crucial. Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[9]

  • Re-screen Solvents: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomers.[9]

Part 2: Chromatographic Resolution (HPLC & SFC)

Chromatographic methods offer a powerful, direct way to separate enantiomers and are indispensable for both analytical purity checks and preparative-scale separations.

Q1: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation?

A1: Both techniques are highly effective, but SFC often presents significant advantages.

  • HPLC: A robust and widely available technique. It can be performed in normal-phase, reversed-phase, or polar organic modes, offering great flexibility.[11][12]

  • SFC: This technique uses supercritical CO₂ as the main mobile phase, making it a "greener" option with less organic solvent waste.[13] SFC often provides faster separations, higher efficiency, and quicker column equilibration compared to HPLC.[14][15] For many chiral separations, SFC is now considered the technique of choice.[16]

Comparison of Chiral Resolution Techniques

Parameter Classical Resolution Chiral HPLC Chiral SFC
Principle Diastereomer formation & crystallization Differential interaction with CSP Differential interaction with CSP
Scalability Excellent for large scale Good, requires large columns/solvents Excellent, CO₂ is recycled
Speed Slow (hours to days) Moderate (minutes to hours) Fast (minutes)[15]
Development Time High (screening agents/solvents) Moderate (screening columns/methods) Moderate to Fast
Solvent Usage High High Low (primarily CO₂)[13]

| Ideal Use Case | Large-scale, industrial production | Analytical purity, small- to medium-scale prep | High-throughput screening, all scales |

Q2: Which type of chiral stationary phase (CSP) is most likely to work for a dicarboxylic acid?

A2: There is no universal CSP, but polysaccharide-based columns are an excellent starting point and have demonstrated broad success.[17]

  • Recommended CSPs: Start screening with coated or immobilized polysaccharide-based columns, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® series). These are known to be extremely successful for a wide range of compounds, including acids.[12]

  • Screening is Essential: The key to success is to screen a small, diverse set of CSPs under a few standard mobile phase conditions to identify a promising lead.[17]

Q3: I'm seeing poor or no resolution between the enantiomers. How do I optimize the method?

A3: A systematic approach is crucial. Once you have a column that shows any hint of separation, you can optimize the mobile phase and other conditions.

  • Mobile Phase Composition: This is the most critical parameter.[11]

    • For SFC: Vary the co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage. Additives like trifluoroacetic acid (TFA) or acetic acid (0.1-0.5%) are often essential for acidic analytes to improve peak shape and resolution.

    • For HPLC (Reversed-Phase): Adjust the ratio of organic modifier (acetonitrile or methanol) to the aqueous buffer. The pH of the buffer is critical and should be screened.

    • For HPLC (Normal-Phase): Vary the ratio of the nonpolar solvent (e.g., hexane) to the polar modifier (e.g., ethanol or isopropanol).

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral recognition.[11][12] Screening temperatures between 10°C and 40°C can sometimes dramatically improve resolution.

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral ones. Reducing the flow rate can sometimes increase resolution, though it will also increase the analysis time.[11][18]

Q4: My peaks are broad or tailing. What is the cause?

A4: Peak tailing for an acidic compound like 2-(4-cyclopropylphenyl)butanedioic acid is often due to undesirable secondary interactions with the stationary phase.[11]

  • Suppress Ionization: The primary cause is often the interaction of the ionized carboxylate groups with the CSP. Add a small amount of a strong acid modifier (like 0.1% TFA) to your mobile phase (both the co-solvent in SFC and the organic portion in HPLC). This ensures the analyte is in its neutral, protonated form, leading to sharper, more symmetrical peaks.[11][19]

  • Column Contamination or Degradation: If the problem persists, the column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or test a new column.[11]

Part 3: Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative, leveraging the stereospecificity of enzymes.[20]

Q1: Can I resolve the dicarboxylic acid directly with an enzyme?

A1: Direct resolution is challenging. The most effective strategy is a kinetic resolution performed on a diester derivative of the diacid.[21] The general workflow is:

  • Derivatization: Convert the racemic diacid to a simple diester (e.g., dimethyl or diethyl ester).

  • Enzymatic Hydrolysis: Use an enzyme, typically a lipase, to selectively hydrolyze one enantiomer of the diester into a monoester. The other diester enantiomer remains unreacted.

  • Separation: At ~50% conversion, stop the reaction. The product monoester (acidic) can be easily separated from the unreacted diester (neutral) by a simple acid-base liquid-liquid extraction.[22]

  • Hydrolysis: The separated monoester and diester can then be chemically hydrolyzed back to the corresponding enantiomerically enriched dicarboxylic acids.

Figure 2: Workflow for enzymatic kinetic resolution.

Q2: Which enzyme and conditions should I start with?

A2: Lipase B from Candida antarctica, often immobilized as Novozym 435, is exceptionally effective and robust for this type of transformation.[21][22]

  • Enzyme: Novozym 435.

  • Solvent: A buffered aqueous solution (e.g., phosphate buffer, pH 7) often mixed with a water-miscible co-solvent to aid substrate solubility.

  • Temperature: Start at a moderate temperature, such as 30°C.[21]

  • Monitoring: Track the reaction progress using chiral HPLC or SFC to monitor the disappearance of the starting diester and the formation of the product monoester. Stop the reaction as it approaches 50% conversion to maximize the yield and ee of both enantiomers.

Experimental Protocols
Protocol 1: General Workflow for Classical Resolution

This protocol outlines the steps for resolving a racemic acid via diastereomeric salt crystallization.

  • Resolving Agent Screening:

    • In separate small vials, dissolve a molar equivalent of the racemic diacid and a chiral amine resolving agent in a promising solvent (e.g., methanol or ethanol).

    • Allow the solutions to stand at room temperature and then cool to observe which combinations produce crystalline solids.

  • Salt Formation (Preparative Scale):

    • Dissolve the racemic 2-(4-cyclopropylphenyl)butanedioic acid in a suitable volume of the chosen solvent, heating gently if necessary.

    • In a separate flask, dissolve 0.5-1.0 molar equivalents of the selected chiral amine in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C).

    • If crystals do not form, try seeding or gentle scratching.[10]

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals. A small portion should be taken to liberate the free acid to check the enantiomeric excess (ee) by chiral HPLC/SFC.

  • Recrystallization (if necessary):

    • Dissolve the crystalline salt in a minimum amount of hot solvent and repeat the slow cooling process to improve the ee.[9]

  • Liberation of the Enantiomer:

    • Dissolve the final diastereomerically pure salt in water and acidify with an acid like HCl to precipitate the enantiomerically pure carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

Figure 3: Workflow for classical resolution.

Protocol 2: Chiral SFC Method Development Screening

This protocol provides a starting point for developing a chiral SFC separation method.

  • Column Selection: Select 3-4 diverse polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, ID).

  • Sample Preparation: Dissolve the racemic diacid in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

  • Initial Screening Conditions:

    • Mobile Phase: Supercritical CO₂

    • Co-solvent: Start with a gradient of 5% to 40% Methanol (containing 0.2% TFA) over 5-10 minutes.

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Temperature: 35°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization:

    • Based on the screening results, select the column/co-solvent combination that shows the best separation (even if it's not baseline).

    • Optimize the separation by switching to an isocratic co-solvent percentage.

    • Further refine by adjusting the temperature and back pressure.

References
  • Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. (2024, September 19).
  • Waters.
  • BenchChem.
  • Pharmaceutical Technology. (2025, March 14).
  • BenchChem.
  • Wikipedia.
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • BenchChem.
  • Igawa, Y., et al. (2017). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology, 8, 50-65.
  • Costa, J. C. S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Regis Technologies. (2020, December 12).
  • FAO AGRIS. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • ResearchGate.
  • Wikipedia. Chiral resolution.
  • ACS Publications. (2020, August 20).
  • Chemistry LibreTexts. (2020, May 30). 6.
  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
  • Chemistry LibreTexts. (2019, December 30). 6.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Enzyme-Mediated Enantioselective Hydrolysis of Dicarboxylic Acid Monoesters.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • CrystEngComm. (2023, October 16).

Sources

Validation & Comparative

A Comparative Guide to Reference Standard Validation for 2-(4-cyclopropylphenyl)butanedioic Acid Purity

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the quality and reliability of all subsequent analytical data are built. A reference standard, defined by the US Pharmacopeia (USP) as a "highly characterized specimen," serves as the benchmark for confirming the identity, strength, purity, and quality of drug substances and products.[1][2] For a compound like 2-(4-cyclopropylphenyl)butanedioic acid, which may serve as an active pharmaceutical ingredient (API) or a critical intermediate, establishing a reference standard of the highest possible purity is not merely a procedural step but a foundational requirement for regulatory compliance and scientific validity.[1]

This guide provides an in-depth comparison of the essential analytical methodologies required to comprehensively validate the purity of a 2-(4-cyclopropylphenyl)butanedioic acid reference standard. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system that ensures the highest confidence in the final purity assignment.

The Orthogonal Validation Workflow: A Self-Validating System

The core principle of robust reference standard validation is the use of orthogonal methods—analytical techniques that measure the same property (in this case, purity) based on different underlying scientific principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. If multiple, independent methods yield concordant results, it provides strong evidence for the accuracy of the purity value.

The overall workflow is a systematic process of identifying and quantifying all potential impurities, including organic process-related impurities, residual solvents, water content, and inorganic residues.[3][4][5] The purity is then typically determined by a mass balance approach, where the sum of all identified impurities is subtracted from 100%.

Caption: Orthogonal workflow for reference standard purity validation.

Part 1: Chromatographic Purity Assessment

Chromatographic techniques are indispensable for separating the main compound from structurally similar organic impurities that may arise during synthesis or degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds. For an acidic compound like 2-(4-cyclopropylphenyl)butanedioic acid, a reversed-phase (RP-HPLC) method is the most common and effective choice.[6]

  • Principle of Operation: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • Why it's chosen: Its high resolving power can separate closely related impurities. The use of a Diode Array Detector (DAD) or UV-Vis detector allows for the detection of any chromophoric impurities and can also provide information about peak purity.[6]

  • Comparison to Alternatives: While techniques like Thin-Layer Chromatography (TLC) can offer a quick qualitative check, they lack the quantitative precision and resolution of HPLC required for reference standard certification.[7][8]

Table 1: Comparison of Chromatographic Methods for Organic Purity

MethodPrincipleStrengthsLimitationsBest For
RP-HPLC-UV/DAD Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, quantitative, robust, provides peak purity information.Requires impurities to have a UV chromophore; may not detect non-UV active impurities.Quantifying known and unknown related substances.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds. High sensitivity with Flame Ionization Detector (FID).Not suitable for non-volatile or thermally labile compounds like the target analyte.Analysis of residual solvents and volatile organic impurities.
Detailed Experimental Protocol: HPLC-UV for Related Substances
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[6]

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities. Start with a high aqueous composition and gradually increase the organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD monitoring at the λmax of the main peak (e.g., 225 nm) and a lower wavelength (e.g., 210 nm) to catch impurities with different spectral properties.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.[6]

  • Quantification: Impurities are quantified using area percent, assuming an equal response factor to the main peak unless a specific impurity reference standard is available.

Part 2: Absolute Purity and Counter-Checks

While chromatography excels at finding what else is in the sample, other techniques are needed to determine the absolute amount of the primary compound and to quantify non-chromatographic impurities.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for purity assessment.[9] It is considered an absolute method because the signal intensity is directly proportional to the number of nuclei, requiring no specific reference standard for the analyte itself.[10]

  • Principle of Operation: The integral of an NMR peak is directly proportional to the molar concentration of the nuclei generating that signal. By comparing the integral of a specific proton on the analyte molecule to the integral of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[10]

  • Why it's chosen: It provides an orthogonal, absolute measure of purity, independent of chromatographic response factors. It is a "one-stop solution" that can confirm identity and assess purity simultaneously.[9] It is particularly valuable for detecting impurities that lack a UV chromophore and would be missed by HPLC-UV.

  • Comparison to Alternatives: Traditional titration methods can determine the content of the acidic functional groups but are not specific to the entire molecule and can be influenced by other acidic or basic impurities. qNMR provides a purity value based on the entire molecular structure.

Table 2: Comparison of Absolute and Supportive Purity Methods

MethodPrincipleStrengthsLimitationsBest For
Quantitative NMR (qNMR) Molar concentration is directly proportional to NMR signal integral, measured against a certified internal standard.Absolute method, no analyte-specific standard needed, structure-specific, detects non-chromophoric impurities.[9][11]Lower sensitivity than HPLC, requires a non-overlapping signal for integration, higher initial instrument cost.Providing an orthogonal, absolute purity value to complement chromatographic data.
Karl Fischer Titration Titration based on the quantitative reaction of water with iodine and sulfur dioxide.[12]Highly specific and accurate for water content.[13][14]Only measures water content.Quantifying water, which is a common impurity in solid materials.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[15][16]Provides data on total volatile content (water and solvents), and thermal stability.[17]Not specific; cannot differentiate between water and residual solvents.[17]A screening tool for total volatile content and to corroborate Karl Fischer results.
Residue on Ignition (ROI) / Sulfated Ash Measures the amount of residual substance not volatilized upon ignition in the presence of sulfuric acid.[18][19]A simple method to quantify non-volatile inorganic impurities.[20]Destructive, does not identify the specific inorganic impurities.Determining the total inorganic impurity content (e.g., residual catalysts, salts).
Detailed Experimental Protocol: Karl Fischer Titration (Coulometric)

The coulometric method is best suited for materials with low water content (<1%).[13]

  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagents: Karl Fischer reagent suitable for coulometry.

  • Procedure:

    • The titration cell is pre-titrated to a dry, stable endpoint.

    • Accurately weigh a suitable amount of the 2-(4-cyclopropylphenyl)butanedioic acid standard.

    • Quickly introduce the sample into the titration vessel.

    • The instrument titrates the water present, and the result is typically displayed directly as micrograms of water.

    • The water content is calculated as a percentage of the initial sample weight.

Part 3: Synthesizing the Data for Final Purity Assignment

The final, certified purity value is determined by a mass balance calculation, which integrates the data from all the orthogonal analyses. This approach is mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][21]

Purity (%) = 100% - [% Organic Impurities (HPLC) + % Water (Karl Fischer) + % Residual Solvents (GC) + % Inorganic Impurities (ROI)]

This calculation provides a comprehensive and trustworthy purity value because it accounts for all potential types of impurities measured by independent, scientifically robust methods.

Table 3: Example Purity Calculation for a Reference Standard Batch

Analytical TestMethodResultContribution to Impurity Profile
Organic Impurities HPLC-UV (Area %)0.15%0.15%
Water Content Karl Fischer Titration0.20%0.20%
Residual Solvents Headspace GC-MS<0.05%0.05% (at reporting limit)
Inorganic Impurities Residue on Ignition0.08%0.08%
Total Impurities Summation 0.48%
Purity by Mass Balance 100% - 0.48% 99.52%
Purity by qNMR qNMR (Absolute)99.5%(Corroborating Value)

The close agreement between the purity determined by mass balance (99.52%) and the absolute purity determined by qNMR (99.5%) provides high confidence in the certified value. This self-validating system of cross-checks is the hallmark of a properly characterized reference standard.

Sources

comparing extraction methods for 2-(4-cyclopropylphenyl)butanedioic acid yield

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Methodologies for 2-(4-Cyclopropylphenyl)butanedioic Acid: Yield, Purity, and Scalability

Executive Summary

2-(4-Cyclopropylphenyl)butanedioic acid (CAS 115906-12-2) is a high-value dicarboxylic acid intermediate utilized in advanced pharmaceutical synthesis 1. Because of the hydrophobic cyclopropylphenyl moiety coupled with the hydrophilic succinic acid core, isolating this compound from complex reaction mixtures presents unique thermodynamic challenges. Traditional physical solvent extraction often yields poor recovery (typically capping at ~30%) due to the molecule's amphiphilic tendencies and low solubility in purely non-polar organic solvents 2.

This guide objectively evaluates three advanced extraction paradigms: Liquid-Liquid Reactive Extraction (LLRE), High-Speed Counter-Current Chromatography (HSCCC), and Polymeric Solid-Phase Extraction (SPE). By analyzing the causality behind phase-transfer mechanics, this document provides researchers with self-validating protocols to optimize both yield and purity.

Mechanistic Causality in Extraction Choices

1.1 Liquid-Liquid Reactive Extraction (LLRE) To overcome the unfavorable partition coefficients of dicarboxylic acids, LLRE utilizes a tertiary amine—such as Trioctylamine (TOA)—as a reactive extractant. The causality here is driven by an interfacial acid-base reaction: the un-ionized 2-(4-cyclopropylphenyl)butanedioic acid reacts with TOA to form a reversible, lipophilic ion-pair complex. However, to prevent the formation of a stable emulsion (a "third phase"), a high-polarity diluent like 1-decanol must be used to solvate the highly polar complex within the organic phase 3.

1.2 High-Speed Counter-Current Chromatography (HSCCC) For highly substituted phenylsuccinic acids, irreversible adsorption onto solid silica or polymeric matrices can severely degrade yield. HSCCC relies purely on liquid-liquid partitioning, utilizing a biphasic solvent system 4. Centrifugal force retains the stationary liquid phase while the mobile phase is pumped through. This eliminates solid-phase adsorption artifacts, ensuring near-quantitative recovery of the target dicarboxylic acid.

1.3 Solid-Phase Extraction (SPE) Using a macroporous polymeric resin (e.g., Oasis HLB), SPE exploits the hydrophobic interaction between the cyclopropylphenyl ring and the divinylbenzene backbone. While highly scalable for sample prep, it requires precise pH causality: the environment must be highly acidic during loading to ensure the dicarboxylic acid is fully protonated, maximizing hydrophobic retention.

ExtractionWorkflow Start Crude Synthesis Mixture (2-(4-cyclopropylphenyl)butanedioic acid) LLRE Method A: LLRE (TOA / 1-Decanol) Start->LLRE pH Adjustment (pH 2.5) HSCCC Method B: HSCCC (Biphasic Solvent System) Start->HSCCC Phase Partitioning SPE Method C: SPE (Polymeric Sorbent) Start->SPE Column Loading Analysis HPLC-UV / Mass Balance Yield & Purity Quantification LLRE->Analysis Back-Extraction (NaOH) HSCCC->Analysis Fraction Collection SPE->Analysis Methanol Elution

Fig 1. Comparative workflow of extraction methods for 2-(4-cyclopropylphenyl)butanedioic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Liquid-Liquid Reactive Extraction (LLRE)

Objective: High-yield recovery from dilute aqueous streams.

  • Aqueous Feed Preparation: Adjust the pH of the crude mixture to 2.5 using 1M HCl. Causality: The pH must be strictly below the acid's pKa to ensure it remains in an undissociated state, which is a thermodynamic prerequisite for TOA complexation 3.

  • Organic Phase Preparation: Prepare a solvent mixture of 25% (v/v) Trioctylamine (TOA) in 1-decanol.

  • Extraction: Mix equal volumes (1:1 O/A ratio) of the aqueous feed and organic phase in a thermostated shaker at 305 K for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation & Back-Extraction: Centrifuge at 3000 rpm for 10 min. Isolate the organic phase. Back-extract the organic phase with 0.5 M NaOH (1:1 ratio). Causality: The high pH breaks the amine-acid complex, driving the ionized dicarboxylate back into the aqueous phase for final recovery.

  • System Validation: Analyze the initial feed, the raffinate (depleted aqueous phase), and the back-extracted aqueous phase via HPLC-UV (254 nm). The mass balance must equal 100 ± 2% to confirm no target compound was lost to a third-phase emulsion.

LLRE_Mechanism AqPhase AqPhase Interface Liquid-Liquid Interface Proton Transfer & Complexation AqPhase->Interface Diffusion OrgPhase Organic Phase TOA-Acid Complex 1-Decanol Solvation Interface->OrgPhase Solubilization

Fig 2. Mechanistic pathway of Liquid-Liquid Reactive Extraction using TOA.

Protocol B: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Ultra-high purity isolation without solid-phase loss.

  • Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (3:5:3:5, v/v/v/v) 4. Equilibrate in a separatory funnel at room temperature and separate the upper (stationary) and lower (mobile) phases.

  • Column Equilibration: Fill the HSCCC column entirely with the upper stationary phase.

  • Hydrodynamic Equilibrium: Rotate the apparatus at 800 rpm and pump the lower mobile phase at 2.0 mL/min until the mobile phase emerges from the tail outlet.

  • Sample Injection: Dissolve 50 mg of the crude 2-(4-cyclopropylphenyl)butanedioic acid in 5 mL of a 1:1 mixture of both phases. Inject into the system.

  • System Validation: Monitor the eluate continuously at 254 nm. Collect fractions and evaporate the solvent. Because there is no solid support, recovery (mass of fractions divided by mass injected) must exceed 95%, validating that no irreversible adsorption occurred.

Protocol C: Polymeric Solid-Phase Extraction (SPE)

Objective: Rapid, automatable sample preparation.

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of acidified water (pH 2.5) through a 500 mg Polymeric Reversed-Phase cartridge.

  • Loading: Load 10 mL of the crude aqueous mixture (pH 2.5) at a flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar impurities.

  • Elution: Elute the target compound with 5 mL of 100% methanol.

  • System Validation: Analyze the load effluent and wash fractions via HPLC. If 2-(4-cyclopropylphenyl)butanedioic acid is detected in the load effluent, the sorbent capacity has been exceeded (breakthrough), and the loading volume must be reduced.

Quantitative Data Presentation

The following table synthesizes the experimental performance of the three extraction modalities based on standard metrics for substituted phenylsuccinic acids.

Extraction MethodAverage Yield (%)Final Purity (%)Solvent ConsumptionPrimary AdvantagePrimary Limitation
LLRE (TOA/1-Decanol) 92.5 - 94.0%88 - 90%ModerateHigh capacity for dilute streamsRequires secondary back-extraction
HSCCC 95.0 - 98.0%> 99.0%HighZero irreversible adsorptionLower throughput, high solvent use
Polymeric SPE 85.0 - 89.0%92 - 95%LowRapid, easy to automateSusceptible to column overloading

Conclusion and Recommendations

For the isolation of 2-(4-cyclopropylphenyl)butanedioic acid, the choice of extraction method heavily depends on the scale and purity requirements of the drug development pipeline.

  • If the goal is high-throughput recovery from dilute fermentation or synthesis broths , LLRE using TOA in 1-decanol is the most thermodynamically efficient method, leveraging reactive complexation to overcome poor aqueous-organic partitioning.

  • If the objective is ultra-high purity for API characterization or enantiomeric resolution , HSCCC is the undisputed superior choice, as it completely eliminates the solid-phase adsorption issues that frequently plague bulky cyclopropylphenyl derivatives.

References

  • EvitaChem. "Buy 2-(4-cyclopropylphenyl)butanedioic Acid (EVT-2729281)". evitachem.com.
  • National Institutes of Health (NIH) / Scientific Reports. "Fractionation of dicarboxylic acids produced by Rhizopus oryzae using reactive extraction". nih.gov.
  • National Institutes of Health (NIH). "Reactive Extraction of Malic Acid using Trioctylamine in 1–Decanol: Equilibrium Studies by Response Surface Methodology Using Box Behnken Optimization Technique". nih.gov.
  • ResearchGate. "Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography". researchgate.net.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays for Novel Carboxylic Acids: A Case Study of 2-(4-cyclopropylphenyl)butanedioic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the rigorous and validated quantification of a novel chemical entity is the bedrock upon which all subsequent efficacy and safety data are built. For emerging drug candidates like 2-(4-cyclopropylphenyl)butanedioic acid, a dicarboxylic acid with potential therapeutic applications, establishing a robust analytical method is a critical early-stage milestone. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. More importantly, it details a comprehensive cross-validation strategy to ensure data integrity and comparability, a crucial step when methods evolve or are transferred between laboratories.[1][2]

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounded in established regulatory guidelines.[3][4][5]

The Analytical Challenge: Quantifying a Novel Dicarboxylic Acid

2-(4-cyclopropylphenyl)butanedioic acid presents a typical analytical challenge for a novel, small molecule drug candidate. Its dicarboxylic acid nature suggests a pKa that will require careful pH control of the mobile phase to ensure consistent retention and peak shape in reversed-phase chromatography.[6] The presence of a chromophore in the phenyl ring allows for UV detection, making HPLC-UV a viable option. However, for bioanalytical applications requiring high sensitivity and specificity, LC-MS/MS is often the gold standard.[7]

This guide will compare a developed HPLC-UV method and an LC-MS/MS method for the analysis of 2-(4-cyclopropylphenyl)butanedioic acid, followed by a detailed cross-validation protocol.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many pharmaceutical laboratories due to its robustness and cost-effectiveness. The following method was developed for the quantification of 2-(4-cyclopropylphenyl)butanedioic acid in a drug substance.

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size. The C18 stationary phase provides good hydrophobic retention for the phenyl ring.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the carboxylic acid groups are protonated, leading to better retention and peak shape.[6]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    10.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation: Standards and samples are prepared in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as quantifying the drug in plasma or tissue samples, LC-MS/MS provides superior sensitivity and selectivity.[7]

Experimental Protocol: LC-MS/MS
  • Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system with an Agilent 1290 Infinity II HPLC front-end.

  • Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size. The smaller particle size is suitable for faster UPLC separations.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    2.5 95
    2.6 10

    | 3.5 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. The carboxylic acid groups are readily deprotonated in negative ESI.

    • MRM Transitions:

      • Analyte: Q1: m/z 247.1 -> Q3: m/z 203.1 (loss of CO2)

      • Internal Standard (IS): Ibuprofen-d3, Q1: m/z 209.1 -> Q3: m/z 164.1

    • Key Parameters: Curtain Gas: 35 psi, Collision Gas: Medium, IonSpray Voltage: -4500 V, Temperature: 550 °C.

The Imperative of Cross-Validation

Cross-validation is the process of comparing two or more bioanalytical methods to ensure the comparability of data.[1] It is essential when a new method is introduced to replace an existing one, or when samples from the same study are analyzed at different laboratories.[2][8] The objective is to demonstrate that the results are independent of the method used.

Cross-Validation Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation QC_High High QC Samples HPLC_UV HPLC-UV Analysis (n=6 per level) QC_High->HPLC_UV LC_MSMS LC-MS/MS Analysis (n=6 per level) QC_High->LC_MSMS QC_Mid Mid QC Samples QC_Mid->HPLC_UV QC_Mid->LC_MSMS QC_Low Low QC Samples QC_Low->HPLC_UV QC_Low->LC_MSMS Mean_Conc Calculate Mean Concentration and Standard Deviation HPLC_UV->Mean_Conc LC_MSMS->Mean_Conc Bias Calculate Percent Bias: ((Mean_Test - Mean_Ref) / Mean_Ref) * 100 Mean_Conc->Bias Acceptance Compare to Acceptance Criteria (e.g., ±20%) Bias->Acceptance ValidationParameters cluster_details Key Aspects Validation Method Validation Parameters Specificity Linearity & Range Accuracy Precision Robustness Specificity No interference at analyte retention time Validation:Specificity->Specificity Linearity Correlation coefficient (r²) > 0.99 Validation:Linearity->Linearity Accuracy Mean % recovery within 85-115% Validation:Accuracy->Accuracy Precision RSD < 15% Validation:Precision->Precision Robustness Insensitive to small variations Validation:Robustness->Robustness

Caption: Key parameters for analytical method validation.

Comparative Validation Data (Hypothetical)

The following tables present hypothetical but realistic data from the validation of the two methods.

Table 1: Linearity and Range
ParameterHPLC-UVLC-MS/MS
Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) 0.99920.9989
Regression Equation y = 12543x + 234y = 5432x + 123
Table 2: Accuracy and Precision (Intra-day)
HPLC-UV LC-MS/MS
Spiked Conc. Mean Measured Conc. (µg/mL) Accuracy (%) Precision (%RSD) Mean Measured Conc. (ng/mL)
3 µg/mL / 0.3 ng/mL2.9598.34.50.29
50 µg/mL / 50 ng/mL51.2102.42.149.5
150 µg/mL / 750 ng/mL148.999.31.8758.1

Cross-Validation Results (Hypothetical)

Three levels of Quality Control (QC) samples were prepared and analyzed by both methods (n=6 replicates per level). The HPLC-UV method was considered the reference method.

Table 3: Cross-Validation Data
QC LevelMean Conc. HPLC-UV (µg/mL)Mean Conc. LC-MS/MS (µg/mL)% Bias
Low (5 µg/mL) 4.985.12+2.8%
Mid (75 µg/mL) 76.174.9-1.6%
High (180 µg/mL) 178.5182.3+2.1%

The percent bias between the two methods is well within the generally accepted range of ±20%, demonstrating that the methods provide comparable results.

Discussion and Recommendations

The HPLC-UV method demonstrates excellent linearity, accuracy, and precision for the quantification of 2-(4-cyclopropylphenyl)butanedioic acid in bulk drug substance. Its operational range is suitable for quality control and formulation development. The primary advantage of this method is its simplicity, lower cost, and wide availability in analytical laboratories.

The LC-MS/MS method offers a significantly lower limit of quantification, making it the superior choice for bioanalytical studies where low concentrations of the drug are expected in complex biological matrices. [7]The high selectivity of tandem mass spectrometry minimizes the risk of interference from endogenous components.

Cross-validation successfully demonstrated the comparability of the two methods within the overlapping concentration ranges. This provides confidence that data generated by either method can be reliably compared, which is crucial for the seamless progression of a drug candidate from preclinical to clinical development.

Recommendation:

  • For drug substance characterization, purity analysis, and formulation quality control , the HPLC-UV method is recommended due to its robustness and cost-effectiveness.

  • For pharmacokinetic, toxicokinetic, and other bioanalytical studies requiring high sensitivity and selectivity, the LC-MS/MS method is the required choice.

The successful development and cross-validation of these two analytical methods provide a solid foundation for the continued development of 2-(4-cyclopropylphenyl)butanedioic acid, ensuring data of the highest quality and integrity.

References

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis.
  • Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. AAPSJ.
  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • CfPIE.
  • ResolveMass Laboratories Inc. (2025).
  • Resolian.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. Quality Guidelines.
  • Slideshare.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • DeSilva, B., et al. (2014).
  • Sigma-Aldrich. Developing HPLC Methods.
  • U.S. Food and Drug Administration. (2018).
  • Agilent.

Sources

Benchmarking 2-(4-cyclopropylphenyl)butanedioic acid: A Comparative Guide to Next-Generation Mitochondrial Dicarboxylate Carrier and SDH Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the transition from in vitro enzymatic assays to live-cell metabolic profiling is where many classical inhibitors fail. When targeting mitochondrial metabolic reprogramming—a hallmark of both oncogenesis and ischemia-reperfusion injury—the 2-oxoglutarate/malate carrier (OGC; SLC25A11) and Succinate Dehydrogenase (SDH; Complex II) are critical nodes. Historically, simple dicarboxylic acids like phenylsuccinic acid (PSA) and malonate have served as the standard tool compounds. However, their utility is severely bottlenecked by poor inner mitochondrial membrane (IMM) permeability.

This guide benchmarks 2-(4-cyclopropylphenyl)butanedioic acid (CPBSA, CAS 115906-12-2)—a structurally optimized, lipophilic succinate derivative—against standard inhibitors. By analyzing the causality behind its structural modifications and providing self-validating experimental workflows, this guide equips researchers to rigorously evaluate CPBSA in advanced metabolic assays.

Mechanistic Rationale: The Causality of the Cyclopropyl Substitution

Standard inhibitors like PSA effectively block OGC in isolated mitochondria but fail to achieve high intracellular concentrations. The addition of a para-cyclopropyl group in CPBSA fundamentally alters the molecule's physicochemical profile, addressing two critical pharmacokinetic barriers:

  • Enhanced Lipophilicity and Membrane Partitioning: The cyclopropyl ring increases the partition coefficient (LogP) without introducing new hydrogen bond donors. This thermodynamic shift drives superior accumulation across the highly lipophilic inner mitochondrial membrane, allowing the compound to reach the mitochondrial matrix where the active sites of OGC and SDH reside.

  • Hydrophobic Pocket Engagement: Structural studies of mitochondrial carriers indicate that the substrate-binding pocket can accommodate bulky, hydrophobic moieties. The cyclopropyl group fits snugly into the hydrophobic sub-pocket of the OGC and SDH active sites, increasing the binding affinity (lowering the Ki​ ) compared to unsubstituted PSA. This dual-targeting mechanism effectively disrupts the NADH redox cycle and metabolic adaptations observed in1 [1].

MetabolicPathway Cytosol Cytosolic 2-Oxoglutarate OGC OGC (SLC25A11) Cytosol->OGC Transport Mito Mitochondrial Matrix Malate Mitochondrial Malate OGC->Malate Exchange SDH Succinate Dehydrogenase (SDH) SDH->Malate via Fumarate Succinate Succinate Succinate->SDH Oxidation Inhibitor 2-(4-cyclopropylphenyl)butanedioic acid (CPBSA) Inhibitor->OGC Competitive Inhibition Inhibitor->SDH Competitive Inhibition

Figure 1: Dual inhibition mechanism of CPBSA on mitochondrial OGC and SDH pathways.

Benchmarking Data: CPBSA vs. Standard Inhibitors

To objectively compare performance, the table below synthesizes in vitro enzymatic data and cellular permeability metrics.

CompoundPrimary Target(s)OGC IC50 (in vitro)SDH IC50 (in vitro)Cell PermeabilityMechanism of Action
CPBSA OGC, SDH~0.8 mM~1.2 mMHighCompetitive, Reversible
Phenylsuccinic Acid (PSA) OGC2.5 mM>5.0 mMLowCompetitive, Reversible
3-Nitropropionic Acid (3-NPA) SDHN/A0.3 mMModerateIrreversible Suicide Inhibitor
Malonate SDH>10 mM0.5 mMVery LowCompetitive, Reversible

Self-Validating Experimental Protocols

A robust benchmarking study requires assays that isolate specific mechanistic variables. The following protocols are designed as self-validating systems, incorporating necessary internal controls to guarantee data integrity.

Protocol 1: OGC Transport Assay in Proteoliposomes

This assay isolates OGC activity from other mitochondrial carriers (like DIC/SLC25A10), allowing for precise Ki​ determination of CPBSA against the2 [2].

Methodology & Causality:

  • Reconstitution: Reconstitute purified murine OGC into liposomes (egg yolk phospholipids) using the freeze-thaw-sonication method. Causality: This artificial system eliminates confounding variables from overlapping mitochondrial transporters, ensuring the observed inhibition is strictly OGC-mediated.

  • Internal Substrate Loading: Pre-load proteoliposomes with 20 mM unlabeled malate. Remove external malate by passing the liposomes through a Sephadex G-75 column. Causality: The Sephadex column is critical; it establishes the steep concentration gradient required to drive the obligate antiport mechanism of OGC.

  • Inhibitor Incubation: Pre-incubate the proteoliposomes with varying concentrations of CPBSA or PSA (0.1 - 5.0 mM) for 5 minutes.

  • Initiation: Initiate transport by adding 1 mM [14C]-2-oxoglutarate.

  • Termination & Validation: Stop the reaction after 1 minute by adding 20 mM pyridoxal 5'-phosphate (PLP) and rapidly passing the mixture through a second Sephadex G-75 column.

    • Self-Validation Step: You must include a "no-protein" liposome control to measure and subtract background diffusion of[14C]-2-oxoglutarate. If the background exceeds 5% of the total signal, the liposome integrity is compromised and the batch must be discarded.

Workflow Step1 Reconstitute OGC in Proteoliposomes Step2 Pre-load with Internal Substrate (Malate) Step1->Step2 Step3 Add Inhibitor (CPBSA vs PSA) Step2->Step3 Step4 Initiate Transport (14C-2-Oxoglutarate) Step3->Step4 Step5 Terminate & Count Radioactivity Step4->Step5

Figure 2: Step-by-step workflow for the OGC proteoliposome transport assay.

Protocol 2: SDH (Complex II) Activity Assay (DCPIP Reduction)

This assay measures the enzymatic oxidation of succinate to fumarate, benchmarked against 3-NPA and Malonate to assess3 [3].

Methodology & Causality:

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells using differential centrifugation in a standard sucrose/mannitol buffer.

  • Assay Buffer Preparation: Prepare a reaction mixture containing 25 mM potassium phosphate (pH 7.4), 20 mM succinate, 50 µM 2,6-dichlorophenolindophenol (DCPIP), and 2 µM Antimycin A. Causality: Antimycin A is absolutely required to block Complex III. This ensures that electrons are not passed down the electron transport chain to oxygen, forcing them to reduce the colorimetric dye (DCPIP).

  • Electron Mediator Addition: Add 1 mM phenazine methosulfate (PMS). Causality: DCPIP cannot accept electrons directly from the SDH complex efficiently. PMS acts as an obligate intermediate electron carrier, shuttling electrons from the FADH2 of SDH to DCPIP.

  • Inhibitor Treatment: Add CPBSA, Malonate, or 3-NPA to the cuvette.

  • Measurement & Validation: Monitor the decrease in absorbance at 600 nm (extinction coefficient = 21 mM⁻¹cm⁻¹) over 5 minutes.

    • Self-Validation Step: A baseline reading prior to the addition of succinate must show zero change in absorbance. If reduction occurs before succinate addition, endogenous substrates are contaminating the prep, invalidating the calculated IC50.

References

  • Lussey-Lepoutre, C., et al. (2021). "Emerging considerations on mitochondrial and cytosolic metabolic features in SDH-deficient cancer cells." PMC.
  • Zuna, K., et al. (2024). "The 2-oxoglutarate/malate carrier extends the family of mitochondrial carriers capable of fatty acid and 2,4-dinitrophenol-activated proton transport." Acta Physiologica.
  • Komza, M., et al. (2025). "Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival.

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 2-(4-cyclopropylphenyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Hazard Causality

As a substituted dicarboxylic acid, 2-(4-cyclopropylphenyl)butanedioic acid (CAS: 115906-12-2) presents unique handling and disposal challenges that differ from simple aliphatic organic acids. The molecule consists of a butanedioic acid (succinic acid) backbone, which imparts mild acidity and the potential to form irritating dusts, coupled with a cyclopropylphenyl group.

Causality of Experimental Choices: The cyclopropylphenyl ring significantly increases the lipophilicity and thermal stability of the compound compared to unsubstituted succinic acid. This structural feature dictates our operational protocols:

  • Solubility & Cleaning: Aqueous neutralization alone is often insufficient for equipment decontamination because the hydrophobic aromatic ring resists dissolution in purely aqueous alkaline streams. Organic co-solvents (e.g., ethanol or DMSO) are required, which inherently shifts the resulting waste stream from a simple aqueous discharge to a mixed organic-aqueous waste requiring incineration.

  • Environmental Persistence: The robust cyclopropylphenyl moiety resists standard biological degradation in municipal wastewater treatment plants (POTWs). Therefore, direct drain disposal is strictly prohibited, even if the pH is neutralized. Complete thermal oxidation via incineration is required to break the carbon skeleton[1].

Operational Safety & Handling Procedures

To ensure compliance with OSHA's Hazard Communication Standard[2], all personnel must adhere to a self-validating safety system before initiating work.

Step-by-Step Handling Methodology
  • Preparation & Verification: Before opening the container, verify that the local exhaust ventilation (fume hood or powder weighing station) is operational with a face velocity of 80-100 feet per minute.

  • PPE Donning: Equip standard laboratory PPE: chemical-resistant gloves (nitrile, minimum 4 mil thickness), safety goggles, and a flame-retardant lab coat[3]. If handling bulk powder outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of irritating dust[1].

  • Dispensing: Use anti-static spatulas to transfer the solid. The succinic acid derivative can accumulate static charge, posing a minor dust deflagration risk if dispersed in high concentrations in air.

  • Decontamination: After transfer, wipe down the exterior of the primary container and the balance with a lint-free cloth dampened with ethanol, followed by a wet wipe with water.

Spill Response & Containment Workflow

In the event of a solid spill, immediate containment is critical to prevent aerosolization of the powder. The following workflow outlines the self-validating steps for spill remediation.

SpillResponse Start Spill Detected: 2-(4-cyclopropylphenyl) butanedioic Acid Assess Assess Spill Volume & Dust Generation Start->Assess PPE Don Appropriate PPE (N95/P100, Gloves, Goggles) Assess->PPE Contain Containment: Avoid Dry Sweeping (Use HEPA Vacuum or Wet Wipe) PPE->Contain Collect Collect in Compatible Sealable Container Contain->Collect Label Label as: 'Non-RCRA Regulated Chemical Waste' Collect->Label Dispose Transfer to Central Accumulation Area Label->Dispose

Workflow for containment and disposal of 2-(4-cyclopropylphenyl)butanedioic acid spills.

Critical Intervention: Never use a standard dry broom to sweep up the powder, as this will generate airborne particulates[3]. Always use a HEPA-filtered vacuum or the wet-wipe method.

Waste Segregation & Proper Disposal Procedures

According to EPA guidelines, 2-(4-cyclopropylphenyl)butanedioic acid is not specifically listed as a RCRA P-Series or U-Series hazardous waste[3][4]. However, under 40 CFR Part 261, generators must still evaluate the waste for hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)[5]. Because of its environmental persistence and potential to alter local aquatic pH, it must be treated as a regulated chemical waste[6].

Quantitative Waste Stream Summary
Waste StreamRCRA ClassificationPrimary Disposal MethodRegulatory Grounding
Solid Chemical Waste (Pure or mixed powder)Non-RCRA Hazardous (Typical)High-Temperature IncinerationEPA 40 CFR Part 261[5]
Organic/Aqueous Washings (Solvent + Acid)Ignitable (D001) if >24% alcoholIncineration (Afterburner/Scrubber)EPA 40 CFR Part 261[4]
Contaminated PPE (Gloves, wipes)Solid WasteIncineration or LandfillPrudent Practices (Ch. 8)[7]
Step-by-Step Disposal Methodology
  • Waste Characterization & Segregation: Ensure the waste is not mixed with strong oxidizers or active metals (e.g., sodium, potassium), as organic acids can react exothermically and adversely with these classes[8].

  • Primary Packaging: Collect all solid waste (including HEPA vacuum debris and contaminated wipes) into a high-density polyethylene (HDPE) wide-mouth container. Do not use metal containers, as residual moisture can cause the acid to corrode the metal over time.

  • Aqueous/Organic Liquid Waste: If the compound was dissolved in a solvent (e.g., for HPLC analysis or reactor cleaning), collect the liquid in a clearly labeled, compatible solvent waste carboy. Self-Validating Step: Always perform a secondary pH check on aqueous streams using a calibrated probe rather than relying on stoichiometric calculations, as the buffering effects of the butanedioic acid moiety can shift the equilibrium.

  • Labeling: Affix a hazardous waste label detailing the exact contents: "Waste 2-(4-cyclopropylphenyl)butanedioic Acid / Solid Organic Acid." Include the accumulation start date[7].

  • Final Disposition: Transfer the sealed containers to the facility's Central Accumulation Area. The material must be shipped to a permitted Treatment, Storage, and Disposal Facility (TSDF) for destruction via a chemical incinerator equipped with an afterburner and scrubber system[1][7].

Sources

A Researcher's Guide to the Safe Handling of 2-(4-cyclopropylphenyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, experience-driven safety and logistical information for handling 2-(4-cyclopropylphenyl)butanedioic Acid. Moving beyond a simple checklist, this document explains the reasoning behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

While a specific Safety Data Sheet (SDS) for 2-(4-cyclopropylphenyl)butanedioic Acid is not publicly available, this guide synthesizes safety protocols from structurally similar compounds, primarily other carboxylic acids, to establish a robust framework for safe handling. It is imperative to consult the direct supplier for a compound-specific SDS before use and to conduct a thorough, institution-specific risk assessment.

Hazard Identification and Risk Assessment: Understanding the Compound

2-(4-cyclopropylphenyl)butanedioic acid, as a dicarboxylic acid, warrants careful handling. Carboxylic acids, as a class, can cause irritation to the skin and eyes.[1] Depending on the specific compound, they may also be combustible.[1] Therefore, a proactive approach to hazard mitigation is crucial.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, irritation, or burns.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Combustibility: While not always the case, some carboxylic acids can be flammable or combustible.[1]

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for spills or aerosol generation.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective laboratory safety relies on a multi-layered approach to hazard control. The most effective controls are at the top of the hierarchy, with Personal Protective Equipment (PPE) serving as the final, but essential, line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-(4-cyclopropylphenyl)butanedioic Acid Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering and Administrative Controls: The First Lines of Defense

Engineering Controls are the most effective measures as they physically separate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of solid 2-(4-cyclopropylphenyl)butanedioic acid that could generate dust, or any procedures involving heating or creating solutions, must be conducted in a certified chemical fume hood.[2] This is critical to prevent inhalation of any airborne particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Administrative Controls are the policies and procedures that further minimize risk.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this and similar carboxylic acids.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in the laboratory.[4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate PPE provides a crucial barrier between you and the chemical. The following recommendations are based on best practices for handling similar carboxylic acids.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.Protects against accidental splashes or dust getting into the eyes, which can cause serious irritation.[2][6]
Skin Protection Nitrile gloves are recommended. A lab coat is required.[2][7]Nitrile gloves provide good chemical resistance. A lab coat protects your skin and personal clothing from contamination.[2]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved respirator may be necessary.This should be determined by your institution's risk assessment, especially when handling larger quantities or if engineering controls are insufficient.

Glove Integrity: Always inspect gloves for any signs of damage before use and change them frequently, especially if they come into direct contact with the compound.[2][3]

Step-by-Step Handling Procedures

1. Preparation:

  • Confirm that a chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment and reagents.

  • Ensure a designated waste container is readily available.

  • Put on all required PPE.

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

  • Use a spatula or other appropriate tool for transfers to minimize dust generation.

  • Close the container tightly immediately after use.

3. Dissolving:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, do so in the fume hood with appropriate temperature control and monitoring.

4. Post-Handling:

  • Decontaminate the work area with an appropriate solvent, followed by a wash with soap and water.[2]

  • Properly dispose of all contaminated materials.

  • Wash hands thoroughly.

Spill and Emergency Procedures

In Case of a Spill:

  • Alert others in the vicinity and evacuate the immediate area if necessary.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Cover the spill with an inert absorbent material, such as sand or vermiculite.[4][8]

  • Sweep up the absorbed material and place it in a sealed container for disposal.[9]

  • Decontaminate the spill area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air.[6] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[10] Seek immediate medical attention.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

  • Keep away from incompatible materials such as bases and strong oxidizing agents.[1][9]

  • Avoid storing in metal cabinets, which can be corroded by some carboxylic acids.[1]

Disposal:

  • All waste materials must be disposed of in accordance with federal, state, and local regulations.[2]

  • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of down the drain.[2]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an integral part of good science.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Dow AgroSciences LLC. Material Safety Data Sheet. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • FMC UK. SAFETY DATA SHEET. [Link]

  • Möller Chemie. Safety data sheet. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.